Masitinib

Catalog No.
S547986
CAS No.
790299-79-5
M.F
C28H30N6OS
M. Wt
498.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Masitinib

CAS Number

790299-79-5

Product Name

Masitinib

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide

Molecular Formula

C28H30N6OS

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C28H30N6OS/c1-20-5-10-24(16-25(20)31-28-32-26(19-36-28)23-4-3-11-29-17-23)30-27(35)22-8-6-21(7-9-22)18-34-14-12-33(2)13-15-34/h3-11,16-17,19H,12-15,18H2,1-2H3,(H,30,35)(H,31,32)

InChI Key

WJEOLQLKVOPQFV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

4-((4-methylpiperazin-1-yl)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)-1,3-thiazol-2-yl)amino)phenyl)benzamide, AB 1010, AB-1010, AB1010, kinavet CA-1, masatinib, masitinib, masitinib mesylate, masivet

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CS4)C5=CN=CC=C5

The exact mass of the compound Masitinib is 498.22018 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. It belongs to the ontological category of N-alkylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antineoplastic agents -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Masitinib mechanism of action tyrosine kinase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action in Neurodegenerative Diseases

Masitinib's neuroprotective effect is primarily achieved by targeting cells of the innate immune system within the nervous system, leading to reduced neuroinflammation and direct neuroprotection [1].

  • Targeting Neuroinflammation: Chronic activation of microglia and mast cells in the nervous system drives the neuroinflammation common to many neurodegenerative diseases. By inhibiting c-Kit, CSF1R, LYN, and FYN, this compound dampens the activation and proliferation of these cells [2] [3]. This reduces the release of pro-inflammatory cytokines and other toxic mediators that damage neurons.
  • Neuroprotection via Biomarker Reduction: Recent preclinical evidence directly demonstrates this compound's neuroprotective effect. In a mouse model of neuroinflammation, this compound treatment significantly limited the production of serum Neurofilament Light Chain (NfL), a biomarker that directly reflects axonal damage and neuronal injury [4]. This indicates the drug can limit underlying neurodegeneration.
  • Signaling Pathway Inhibition in Alzheimer's Model: In a sporadic Alzheimer's disease mouse model, this compound attenuated neuropathology by suppressing the NF-κB/NLRP3/Caspase-1 inflammatory signaling pathway. This pathway is a key driver of neuroinflammation, and its inhibition led to reduced microglial activation, lower p-Tau levels, and improved synaptic integrity [5].

The following diagram illustrates the proposed signaling pathways and mechanisms through which this compound exerts its neuroprotective effects.

G cluster_targets This compound Kinase Targets cluster_immune_cells Innate Immune Cell Inhibition This compound This compound cKit c-Kit This compound->cKit CSF1R CSF1R This compound->CSF1R LYN LYN This compound->LYN FYN FYN This compound->FYN NFkB NF-κB This compound->NFkB Inhibits MastCells Mast Cells cKit->MastCells Microglia Microglia/Macrophages CSF1R->Microglia LYN->MastCells LYN->Microglia FYN->MastCells FYN->Microglia MastCells->NFkB Activate Microglia->NFkB Activate subcluster_pathway subcluster_pathway NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Caspase1 Caspase-1 NLRP3->Caspase1 Cytokines Pro-inflammatory Cytokines Caspase1->Cytokines Outcomes Therapeutic Outcomes • Reduced neuroinflammation • Attenuated neuronal damage • Improved synaptic integrity • Slowed functional decline Cytokines->Outcomes

Key Experimental Evidence and Protocols

This compound has been evaluated in numerous preclinical models and clinical trials, providing evidence for its proposed mechanism.

Amyotrophic Lateral Sclerosis (ALS)
  • Preclinical Model (SOD1G93A rat): A pivotal study administered this compound (30 mg/kg/day orally) starting after the onset of paralysis [3].
    • Methodology: Treatment was continued until end-stage disease. Effects were analyzed via microglial cell cultures, immunohistochemistry of spinal cord tissue (counting Iba1+, GFAP+/S100β+ cells), and stereological counting of ChAT+ motor neurons [3].
    • Findings: this compound inhibited CSF1R, reduced microgliosis and aberrant glial cells, improved motor neuron pathology, and prolonged post-paralysis survival by 40% [3].
  • Clinical Trial (Phase 2/3, AB10015): This human trial investigated this compound (4.5 mg/kg/day) as an add-on to riluzole over 48 weeks [6].
    • Primary Endpoint: Change in ALS Functional Rating Scale-Revised (ALSFRS-R).
    • Findings: In the "normal progressor" population, this compound showed a 27% slowing of ALSFRS-R deterioration versus placebo, with significant benefits also in quality of life and respiratory function [6].
Alzheimer's Disease (AD)
  • Preclinical Model (Acrolein-induced sAD mouse): A 2025 study treated mice with this compound (60 mg/kg/day) [5].
    • Methodology: Behavioral tests (Morris water maze, Y-maze), Western blot, immunofluorescence, and Golgi-Cox staining were used to evaluate cognitive function and neuropathology [5].
    • Findings: this compound improved cognitive deficits and anxiety-like behaviors. It reduced p-Tau, increased PSD95, restored dendritic spine density, and suppressed neuroinflammation via the NF-κB/NLRP3/Caspase-1 pathway [5].
Multiple Sclerosis (MS) and General Neuroprotection
  • Preclinical Model (EAE mouse model of MS): Mice with established EAE were treated with this compound at 50 or 100 mg/kg/day for 15 days [4].
    • Methodology: Serum Neurofilament Light Chain (NfL) levels were quantified along with cytokine measurements and clinical assessments of grip strength [4].
    • Findings: this compound treatment significantly limited serum NfL production (a key biomarker of neuronal damage) by 43-60%, reduced pro-inflammatory cytokines, and improved functional performance [4].

The following table summarizes the functional outcomes observed in these studies.

Disease Model / Trial Key Functional Outcome
ALS (SOD1G93A rat) [3] 40% prolongation of post-paralysis survival
ALS (Phase 2/3 trial) [6] 27% slower functional decline (ALSFRS-R) at 48 weeks
Alzheimer's (sAD mouse) [5] Improved learning, memory, and reduced anxiety-like behaviors
MS (EAE mouse) [4] Limited NfL rise (neuroprotection) and improved grip strength

Future Research and Development

This compound represents a promising approach for treating neurodegenerative diseases by targeting neuroinflammation. A confirmatory Phase 3 study (AB23005) in ALS, approved by European authorities and the FDA, is planned to enroll 408 patients to validate earlier findings [6]. Future research should continue to elucidate its precise mechanisms and explore its potential across a broader range of neurological conditions.

References

Masitinib neuroprotective effects preclinical evidence

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Neuroprotective Action

Masitinib is an oral tyrosine kinase inhibitor that crosses the blood-brain barrier to exert its effects [1] [2]. Its neuroprotective action does not target neurons directly but rather modulates the neuroimmune environment. The primary mechanistic targets are:

  • Microglia and Macrophages: this compound selectively inhibits the colony-stimulating factor 1 receptor (CSF1R), which is crucial for the survival and proliferation of microglia—the resident immune cells of the CNS. By targeting microglia and infiltrating macrophages, this compound helps slow microglial-driven disease progression and reduces chronic neuroinflammation [3] [2].
  • Mast Cells: Through its inhibition of the c-Kit receptor, this compound controls the activation, survival, and migration of mast cells. These cells are involved in the inflammatory processes within both the central and peripheral nervous systems [4] [3].
  • Additional Kinases: this compound also inhibits LYN and FYN kinases, which are involved in signaling pathways that contribute to the inflammatory network and neuronal damage [2].

The following diagram illustrates how these mechanisms converge to produce a neuroprotective effect.

G cluster_targets This compound Targets (Kinase Inhibition) cluster_cells Modulation of Immune Cells cluster_effects Downstream Effects This compound This compound cKit c-Kit This compound->cKit CSF1R CSF1R This compound->CSF1R LYN LYN This compound->LYN FYN FYN This compound->FYN MastCells Mast Cells cKit->MastCells Microglia Microglia/Macrophages CSF1R->Microglia LYN->MastCells Modulates LYN->Microglia Modulates FYN->MastCells Modulates FYN->Microglia Modulates Effect1 Reduced Neuroinflammation MastCells->Effect1 Effect2 Reduced Pro-inflammatory Cytokine Release MastCells->Effect2 Microglia->Effect1 Microglia->Effect2 Neuroprotection Neuroprotection Effect1->Neuroprotection Effect2->Neuroprotection

Summary of Preclinical Evidence

The following tables summarize key preclinical findings that demonstrate this compound's neuroprotective efficacy across different disease models.

Table 1: Evidence from In Vivo Models of ALS

Animal Model Key Experimental Findings Implicated Mechanism
Transgenic SOD1G93A rats (post-paralysis stage) Slowed disease progression, reduced motor function deterioration, and extended survival [1]. Inhibition of neuroinflammation in CNS and PNS; reduced microglial activation [1].
Transgenic SOD1G93A mice Decreased macrophage infiltration in spinal cord and peripheral nerves; prevented loss of terminal Schwann cells; improved muscle reinnervation [5]. Targeting of mast cells and microglia [5].

Table 2: Evidence from Other Neurological Disease Models

Disease Model Key Experimental Findings Implicated Mechanism
Experimental Autoimmune Encephalomyelitis (EAE) - a model of MS Treatment significantly limited the increase in serum Neurofilament Light Chain (NfL), a biomarker of neuronal damage [2]. Reduction of neuroinflammation and subsequent axonal damage [2].
Ischemic Stroke (animal model) Showed potential as an effective adjunct therapy in stroke management [6]. Reduction of neuroinflammation; proposed involvement of mast cells in stroke pathology [6].

Quantitative Biomarker Evidence and Protocol

Recent preclinical evidence provides quantitative, biomarker-based validation of this compound's neuroprotective effect.

  • Model and Objective: A 2025 study used the Experimental Autoimmune Encephalomyelitis (EAE) mouse model to investigate this compound's effect on limiting neuronal damage. The objective was to measure the drug's efficacy by tracking serum Neurofilament Light Chain (NfL), a sensitive and specific blood biomarker for axonal injury [2].
  • Key Result: this compound treatment (at doses of 50 and 100 mg/kg/day) resulted in a significant and dose-dependent limitation of serum NfL increase compared to the untreated EAE control group. This provides direct evidence that this compound reduces neurodegeneration in a model of chronic neuroinflammation [2].

The experimental workflow used in this study is outlined below.

G Start EAE Model Induction (MOG 35-55 peptide in mice) Treatment This compound Administration (50 or 100 mg/kg/day) Start->Treatment Measurement Serum NfL Measurement (Over disease duration) Treatment->Measurement Outcome Quantification of Neuronal Damage (Compared to untreated EAE controls) Measurement->Outcome

Current Status and Future Directions

The promising preclinical data has paved the way for clinical development, though the path has involved regulatory scrutiny.

  • Clinical Translation: this compound has demonstrated clinical benefits in Phase 2/3 studies for ALS, Alzheimer's disease, and multiple sclerosis [6] [2]. In ALS, a completed Phase 2/3 trial showed this compound (combined with riluzole) slowed functional decline by 27% in "normal progressor" patients [5] [3].
  • Regulatory Hurdles: In October 2024, the European Medicines Agency (EMA) refused marketing authorization for this compound in ALS. The refusal was primarily due to concerns about reliability of data from the main clinical trial, identified during Good Clinical Practice (GCP) inspections, and not necessarily a refutation of the drug's efficacy [7].
  • Ongoing Research: A new, confirmatory Phase 3 trial (AB23005) in ALS has been approved by European authorities and the U.S. FDA. This study is designed to validate the earlier positive results in a targeted population of "normal progressors" [5].

References

Masitinib in vivo metabolism phase I phase II

Author: Smolecule Technical Support Team. Date: February 2026

Metabolite Identification Summary

The following tables catalog the twenty Phase I and four Phase II metabolites of Masitinib identified in an in vivo rat study, along with their corresponding mass spectrometry data [1].

Table 1: Identified Phase I Metabolites of this compound

Metabolite ID Metabolic Reaction Key Fragmentation / Notes
M1 Reduction
M2 Demethylation
M3, M4 Hydroxylation
M5, M6 Oxidative deamination
M7, M8, M9, M10, M11, M12, M13, M14, M15, M16, M17, M18, M19, M20 Various Oxidations & N-oxide formation Structures showed high lability to form reactive metabolites [1].

Table 2: Identified Phase II Metabolites of this compound

Metabolite ID Metabolic Reaction Conjugation Type
G1, G2 Direct conjugation Glucuronic acid
G3, G4 Conjugation of N-demethyl & oxidative metabolites Glucuronic acid

Experimental Workflow for In Vivo Metabolism

The diagram below outlines the key stages of the in vivo metabolism study for this compound.

workflow cluster_dosing In Vivo Phase cluster_lab In Vitro Analysis Animal Dosing Animal Dosing Urine Collection Urine Collection Animal Dosing->Urine Collection Animal Dosing->Urine Collection Sample Preparation Sample Preparation Urine Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Interpretation Data Interpretation LC-MS/MS Analysis->Data Interpretation LC-MS/MS Analysis->Data Interpretation

Experimental workflow for this compound in vivo metabolite profiling [1].

Detailed Experimental Protocol [1]
  • Animal Dosing & Sample Collection: Male Sprague-Dawley rats (n=6) received a single oral dose of this compound (33 mg kg⁻¹). Urine was collected at predefined intervals (0-96 hours) and pooled.
  • Sample Preparation: Filtered urine samples underwent liquid-liquid extraction (LLE) with ice-cold acetonitrile (ACN), causing phase separation. Both organic (containing metabolites) and aqueous (containing polar conjugates) layers were collected, dried, and reconstituted for analysis.
  • LC-MS/MS Analysis:
    • Liquid Chromatography: Agilent 1200 HPLC with a C18 column; gradient elution with water (10mM ammonium formate, pH 4.1) and acetonitrile.
    • Mass Spectrometry: Agilent 6410 QqQ mass spectrometer with positive electrospray ionization (ESI+). Data acquired in mass scan and product ion scan modes.
  • Metabolite Identification: Metabolites were identified by comparing extracted ion chromatograms and product ion spectra of dosed rat urine against control samples. Structures were proposed by interpreting fragmentation patterns.

Key Metabolic Pathways and Clinical Context

  • Primary Metabolic Pathways: Phase I reactions are reduction, demethylation, hydroxylation, oxidative deamination, oxidation, and N-oxide formation. Phase II involves direct glucuronidation of this compound and its N-demethylated or oxidized metabolites [1].
  • Reactive Metabolite Investigation: In vitro studies indicate this compound's Phase I metabolites can undergo bioactivation to form reactive intermediates. Incubations with trapping agents yielded cyanide adducts, but no glutathione (GSH) adducts were detected [2].
  • Excretion: A portion of the administered this compound dose was excreted unchanged in urine [1].

References

Mechanism of Action: Targeting Neuroimmune Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Masitinib's neuroprotective effect stems from its dual targeting of mast cells and microglia/macrophages within the central and peripheral nervous systems. By selectively inhibiting specific tyrosine kinases, it remodels the neuronal microenvironment, shifting the neuroimmune system from a neurotoxic to a neuroprotective state [1] [2] [3].

The diagram below illustrates this compound's core mechanism for neuroprotection.

G cluster_kinases This compound Kinase Targets cluster_cells Targeted Immune Cells cluster_effects Therapeutic Effects This compound This compound CSF1R CSF1R This compound->CSF1R Lyn Lyn Kinase This compound->Lyn Fyn Fyn Kinase This compound->Fyn cKit c-Kit This compound->cKit Microglia Microglia CSF1R->Microglia Macro Macrophages CSF1R->Macro Lyn->Microglia Mast Mast Cells Lyn->Mast Fyn->Microglia Fyn->Mast cKit->Mast NeuroProt Neuroprotection Microglia->NeuroProt AxonProt Reduced Axonal Damage Microglia->AxonProt Surv Prolonged Survival Microglia->Surv Mast->NeuroProt Mast->AxonProt Mast->Surv Macro->NeuroProt Macro->AxonProt Macro->Surv

This compound's kinase targets, cellular actions, and neuroprotective outcomes.

Therapeutic Applications in Neurodegenerative Diseases

This compound's mechanism translates into therapeutic benefits across several neurodegenerative conditions, with strong clinical evidence in the following areas.

Amyotrophic Lateral Sclerosis (ALS)

This compound's efficacy in ALS is supported by its ability to cross the blood-brain barrier and act on both the central and peripheral nervous systems [4] [5] [2].

  • Central Nervous System: By inhibiting CSF1R, this compound controls microgliosis and the emergence of aberrant glial cells in the spinal cord. This reduces neuroinflammation and prevents motor neuron degeneration [5] [3].
  • Peripheral Nervous System: Through c-Kit inhibition, this compound prevents mast cell infiltration and degranulation along the peripheral motor pathway. This protects neuromuscular junctions and axons, slowing the progression of paralysis [3].

A phase 2/3 clinical trial demonstrated significant benefits when this compound was combined with riluzole compared to riluzole alone [4].

Table: Efficacy Results from a Phase 2/3 ALS Clinical Trial (48-Week Analysis) [4]

Efficacy Measure This compound + Riluzole vs. Placebo + Riluzole
Functional Decline (ALSFRS-R) 27% slowing of deterioration
Quality of Life (ALSAQ-40) 29% slowing of deterioration
Respiratory Function (FVC) 22% slowing of deterioration
Disease Progression (Survival) 25% delay in time to event
Progressive Multiple Sclerosis (MS)

In a phase 3 clinical trial for primary progressive and non-active secondary progressive MS, this compound demonstrated a significant positive impact on disability progression. Treatment with 4.5 mg/kg/day for 96 weeks showed a statistically significant benefit on the Expanded Disability Status Scale compared to placebo. The drug's safety profile was consistent with previous studies [6].

Alzheimer's Disease (AD)

The rationale for using this compound in Alzheimer's involves multiple pathways. It targets Fyn kinase, which is implicated in Aβ signaling and Tau phosphorylation. Concurrently, its inhibition of mast cells and microglia helps control neuroinflammation and may help preserve blood-brain barrier integrity [3].

Experimental Evidence and Biomarker Data

Preclinical Model of ALS

In the SOD1G93A mutant rat model, oral administration of this compound (30 mg/kg/day) starting after paralysis onset resulted in several key outcomes [5]:

  • 40% prolongation of post-paralysis survival
  • Decreased number of activated microglia and aberrant glial cells in the spinal cord
  • Reduced motor neuron pathology and significant decrease in motor neuron loss
Neurofilament Light Chain (NfL) as a Biomarker

Serum NfL concentration is a recognized biomarker for axonal damage in neurodegenerative diseases. In a mouse model of experimental autoimmune encephalitis, this compound treatment significantly limited neuronal damage, as shown by a reduction in serum NfL levels. This provides direct evidence of its neuroprotective effect at a molecular level [1].

Key Experimental Protocols

For researchers, understanding the methodologies used to establish this compound's efficacy is crucial.

In Vitro Protocol: Microglia Proliferation and Migration Assay [5]

  • Cell Source: Microglia are isolated from the spinal cords of aged, symptomatic SOD1G93A rats.
  • Stimulus: Cell proliferation is induced by Macrophage Colony-Stimulating Factor (M-CSF).
  • This compound Application: The drug is applied at nanomolar concentrations.
  • Outcome Measures:
    • Proliferation: Measured via BrdU uptake.
    • Migration: Assessed using cell migration assays.
    • Gene Expression: Quantification of inflammatory mediators (e.g., IL-1β, IL-6) via transcript analysis.

In Vivo Protocol: Post-Paralysis Survival Trial in SOD1G93A Rats [5]

  • Animals: SOD1G93A transgenic rats.
  • Treatment Initiation: Drug administration starts 1 or 7 days after definitive paralysis onset.
  • Dosage: this compound mesylate is administered daily via oral gavage at 30 mg/kg.
  • Control: Vehicle-treated group.
  • Primary Endpoint: Post-paralysis survival time, with end-stage defined by loss of righting reflex.
  • Tissue Analysis: After 20 days of treatment or at end-stage, spinal cord tissue is analyzed for glial cell markers (Iba1 for microglia, GFAP/S100β for aberrant glial cells) and motor neuron count.

Drug Profile and Development Status

Table: this compound Profile Summary

Aspect Detail
Drug Class Orally administered, selective tyrosine kinase inhibitor [2].
Primary Targets c-Kit, CSF1R, Lyn, FYN [4] [2].
Key Mechanism Controls survival, migration, and activity of mast cells and microglia; modulates neuroimmune microenvironment [4] [3].
Safety Profile Known side effects include gastrointestinal issues, rash, and hematological events; no elevated risk of infection reported in MS trial [6] [2].
Regulatory Status Orphan drug designation for ALS from FDA and EMA [4].

This compound represents a promising approach that targets innate immunity and neuroinflammation. Confirmatory phase 3 studies in ALS and progressive MS are planned or underway to substantiate these findings [4] [6].

References

Masitinib: Innate Immune System Modulation and Therapeutic Application

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Tyrosine Kinase Inhibition

Masitinib exerts its effects through the selective inhibition of specific tyrosine kinases, which are crucial for the survival, activation, and proliferation of innate immune cells.

Primary Molecular Targets

The table below summarizes this compound's key molecular targets and their cellular functions [1] [2]:

Molecular Target Cellular Function Effect of this compound Inhibition
c-Kit (KIT) Mast cell survival, migration, and degranulation [2]. Reduces mast cell count and activation; limits release of proinflammatory and vasoactive mediators [2].
Colony-Stimulating Factor 1 Receptor (CSF1R) Microglia and macrophage proliferation, differentiation, and survival [1] [2]. Suppresses microgliosis and neurotoxic polarization; reduces chronic neuroinflammation [1] [2].
LYN, FYN (Src-family kinases) Signaling in mast cells and microglia; inflammatory mediator release [2]. Downregulates inflammatory signaling pathways [2].
Cellular Targets and Neuroimmune Modulation

The overall mechanism of action can be visualized as a process where this compound inhibits specific kinases to shift the neuroimmune environment from a neurotoxic to a neuroprotective state.

G cluster_this compound This compound Inhibits cluster_cells Innate Immune Cell Targets cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome KIT c-Kit MastCells Mast Cells KIT->MastCells CSF1R CSF1R Microglia Microglia/Macrophages CSF1R->Microglia LYN LYN LYN->MastCells FYN FYN FYN->Microglia ReduceActivation Reduced Activation/Proliferation MastCells->ReduceActivation Microglia->ReduceActivation ShiftPhenotype Phenotype Shift (Neurotoxic → Neuroprotective) ReduceActivation->ShiftPhenotype ReduceMediators Reduced Pro-inflammatory Mediator Release ShiftPhenotype->ReduceMediators Neuroprotection Neuroprotection & Reduced Neuronal Damage ReduceMediators->Neuroprotection RemodelEnv Remodeled Neuronal Microenvironment ReduceMediators->RemodelEnv

This dual targeting of mast cells and microglia/macrophages enables this compound to remodel the neuronal microenvironment, thereby limiting neuroinflammation and subsequent neuronal damage [1] [2].

Preclinical Evidence and Experimental Models

Substantial preclinical data from validated disease models supports this compound's neuroprotective and anti-inflammatory effects.

Experimental Autoimmune Encephalomyelitis (EAE) Model

The EAE model, which replicates features of chronic neuroinflammation like multiple sclerosis, was used to evaluate this compound's neuroprotective efficacy [1]. A key experimental workflow and its outcomes are summarized below.

G cluster_study_design EAE Model Study Design Start EAE Induction in C57BL/6 mice (MOG 35-55 peptide) Randomize Randomization at Day 14 (n=13/group) Start->Randomize Groups Treatment Groups: • Control • this compound 50 mg/kg/day (M50) • this compound 100 mg/kg/day (M100) Randomize->Groups Treatment Treatment Period: Day 1 to Day 15 Groups->Treatment End Termination: Day 28 Treatment->End Assess1 Serum Neurofilament Light (NfL) (Days 1, 8, 15) End->Assess1 Result1 Day 8: NfL reduced vs control (M50: -43%, M100: -60%) Assess1->Result1 Assess2 Pro-inflammatory Cytokines (Day 15) Result2 Significantly lower concentrations in this compound groups Assess2->Result2 Assess3 Functional Performance (Grip Strength, Day 15) Result3 Significantly less deterioration in this compound groups Assess3->Result3

Key Findings from EAE Model [1]:

  • Biomarker of Neuroprotection: The significant, dose-dependent reduction in serum Neurofilament Light Chain (NfL) provides direct evidence that this compound limits axonal and neuronal damage.
  • Cytokine Modulation: this compound treatment led to significantly lower concentrations of key pro-inflammatory cytokines at day 15.
  • Functional Benefit: Treated mice showed significantly less deterioration in grip strength, correlating neuroprotection with a measurable functional outcome.
Amyotrophic Lateral Sclerosis (ALS) Models

In SOD1-G93A transgenic rat and mouse models of ALS, this compound demonstrated significant disease-modifying effects [3] [2]:

  • Reduced Neuroinflammation: Decreased activation and proliferation of microglia and macrophages in the spinal cord, downregulating pro-inflammatory genes (e.g., IL-1β, IL-6) [2].
  • Improved Motor Function: Restored motor performance and improved reinnervation of muscles [3] [2].
  • Prolonged Survival: Treatment significantly extended post-paralysis survival [2].

Clinical Trial Evidence in Neurological Disorders

This compound's proposed mechanism translates into clinically meaningful benefits, as shown in Phase 2b/3 and Phase 3 trials.

Multiple Sclerosis (Progressive Forms)

Study AB07002 was a Phase 3, double-blind, placebo-controlled trial in patients with primary progressive or non-active secondary progressive MS. The key outcomes are summarized below [4] [5] [6]:

Outcome Measure This compound 4.5 mg/kg/day Placebo Treatment Effect (ΔLSM) P-value
Primary Endpoint: Mean EDSS Change (W12-W96) +0.001 +0.098 -0.097 0.0256
Relative Risk Reduction: First Disability Progression 42% (HR: 0.58) - - 0.034
Relative Risk Reduction: 3-month Confirmed Disability Progression 37% (HR: 0.63) - - 0.15
Risk of Reaching EDSS 7 (Wheelchair) 0 patients 4 patients 98% reduction (HR: 0.02) 0.009

EDSS: Expanded Disability Status Scale; LSM: Least-Squares Mean; HR: Hazard Ratio.

The study concluded that this compound could benefit people with progressive, non-active MS, a population with very limited treatment options [4] [5]. A confirmatory Phase 3 study is planned [4].

Amyotrophic Lateral Sclerosis (ALS)

Clinical development in ALS focuses on a specific patient population predicted to respond best to treatment. The following table synthesizes data from the Phase 2b/3 study AB10015 and the design of the confirmatory Phase 3 study [3] [7] [8]:

Trial Attribute Phase 2b/3 (AB10015) Confirmatory Phase 3 (AB23005)
Study Design Add-on to riluzole, 48 weeks [8]. Add-on to riluzole (edaravone allowed), 48 weeks, 1:1 randomization [3] [8].
Target Population "Normal progressors" (ALSFRS-R decline <1.1 pts/mo) without complete loss of function [3]. Same as AB10015 optimal population [3] [8].
Sample Size ~90 patients per treatment group (in optimal population) [3]. 408 patients total (204 per group) [3] [8].

| Key Efficacy Findings (Optimal Population) | • Function: ΔALSFRS-R benefit of 3.1 points (p=0.0308) [3]. • Survival: Median overall survival gain of +12 months (p=0.019) [3]. • Quality of Life: Significant improvement in ALSAQ-40 (p=0.044) [3]. | N/A (Study authorized in 2025 based on Phase 2b/3 results) [3] [8]. |

Biomarker Evidence and Safety Profile

Neurofilament Light Chain (NfL) as a Pharmacodynamic Biomarker

Neurofilament Light Chain is a cytoskeletal protein released upon neuronal damage, serving as a sensitive biomarker for neurodegeneration. The reduction of serum NfL in the EAE model provides direct evidence of this compound's neuroprotective effect [1]. This aligns with the growing regulatory acceptance of NfL as a biomarker for monitoring treatment response in neurodegenerative diseases [1].

Safety Profile

This compound's safety profile is generally manageable for long-term use in chronic neurological diseases. The most common adverse events are consistent with its known tyrosine kinase inhibition profile [9] [4] [6]:

  • Common Adverse Events: Diarrhea, nausea, rash, and hematological events (e.g., neutropenia) [4] [6] [2].
  • Management: Most events are mild to moderate, reversible, and manageable with dose titration or standard supportive care [5] [6]. Liver function should be monitored [2].

Conclusion and Future Directions

This compound represents a pioneering therapeutic strategy by specifically targeting the innate immune system to combat chronic neuroinflammation. Its ability to inhibit mast cells, microglia, and macrophages and demonstrate neuroprotection in preclinical and clinical settings offers a promising disease-modifying approach for conditions like progressive MS and ALS.

The future of this compound involves:

  • Confirmatory Trials: Finalizing the Phase 3 study in ALS (AB23005) and planning a confirmatory Phase 3 study in progressive MS [3] [4].
  • Mechanism Exploration: Ongoing research into its full mechanism, including potential effects on other cell types like basophils in sickle cell disease [10].
  • Broader Applications: Investigating its utility in other neurodegenerative diseases, such as Alzheimer's disease [9] [7].

References

Masitinib research updates and latest findings

Author: Smolecule Technical Support Team. Date: February 2026

Recent Clinical Development Highlights

Disease Area Latest Phase Key Findings / Trial Design Status / Context
Alzheimer's Disease (AD) Phase 3 (AB09004) Significant benefit on ADAS-cog; -2.15 point difference vs placebo (p<0.001) [1]. Confirmatory study initiated [1].
Amyotrophic Lateral Sclerosis (ALS) Phase 3 (AB23005) Confirmatory trial for 408 "normal progressor" patients; 48-week treatment add-on to riluzole [2] [3]. Protocol agreed with EMA/FDA; recruiting after previous regulatory setbacks [2] [3].
Multiple Sclerosis (MS) Phase 3 (Completed) Positive efficacy demonstrated in progressive forms of MS [4]. Data accepted for presentation at scientific meetings [5].

Mechanism of Action and Neuroprotective Pathways

Masitinib's primary neuroprotective mechanism is through targeting the innate immune system within the central nervous system. It inhibits a limited number of tyrosine kinases, including microglia/macrophage colony-stimulating factor 1 receptor (CSF1R) and c-KIT, which are critical for the survival and proliferation of mast cells, microglia, and macrophages [6] [4]. By modulating these immune cells, this compound reduces chronic neuroinflammation, a key driver in many neurodegenerative diseases.

Recent preclinical evidence has further elucidated the specific signaling pathways involved. The following diagram illustrates the key neuroprotective mechanism of this compound identified in an Alzheimer's disease model.

G Acrolein Acrolein Exposure NFkB NF-κB Activation Acrolein->NFkB NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Inflammation Pro-inflammatory Cytokines (IL-1β, IL-18) Caspase1->Inflammation Neurodegeneration Synaptic Loss & Neurobehavioral Deficits Inflammation->Neurodegeneration This compound This compound Treatment This compound->NFkB Inhibits

This compound inhibits the NF-κB/NLRP3/Caspase-1 pathway, reducing neuroinflammation and pathology in an Alzheimer's model [7].

Quantitative Efficacy Data from Key Trials

The promising therapeutic profile of this compound is supported by concrete data from clinical trials. The table below summarizes the key efficacy outcomes from the recent Phase 3 study in Alzheimer's disease and the previous Phase 2/3 study in ALS.

Table 1: Key Efficacy Outcomes from Clinical Trials
Trial / Population Primary Endpoint (Week 48/24) Result (this compound vs Placebo) Treatment Effect P-value
AD (Phase 3, AB09004) [1] ADAS-Cog (Change from baseline) -1.46 vs +0.69 Between-group difference: -2.15 points < 0.001
AD (Phase 3, AB09004) [1] ADCS-ADL (Change from baseline) +1.01 vs -0.81 Between-group difference: +1.82 points 0.038

| ALS (Phase 2/3, AB10015) Normal Progressors [2] | ALSFRS-R (Change from baseline) | Slower decline | 27% slowing of functional decline | 0.016 | | ALS (Phase 2/3, AB10015) Normal Progressors [2] | Overall Survival | Improved survival | Several months survival benefit | N/R |

Beyond clinical scores, biomarker evidence further supports this compound's neuroprotective action. In a model of neuroimmune-driven neurodegeneration, this compound demonstrated a dose-dependent reduction in serum Neurofilament Light Chain (NfL), a key biomarker of axonal damage [4]. At day 8, this compound (100 mg/kg/day) reduced the relative increase in serum NfL by 60% compared to the control group [4].


Experimental Protocols from Key Studies

For research professionals, the methodologies from pivotal studies are detailed below.

Phase 3 Clinical Trial in Alzheimer's Disease (AB09004)
  • Objective: To evaluate the efficacy and safety of this compound as an adjunct to cholinesterase inhibitors and/or memantine in patients with mild-to-moderate probable Alzheimer's disease [1].
  • Study Design: Randomized, double-blind, placebo-controlled, two parallel-group trial.
  • Patient Population: Adults ≥50 years with MMSE score between 12-25.
  • Intervention: this compound (4.5 mg/kg/day) or placebo, administered orally in two daily intakes for 24 weeks.
  • Primary Outcomes: Least-squares mean change from baseline to week 24 in:
    • Alzheimer’s Disease Assessment Scale - cognitive subscale (ADAS-cog).
    • Alzheimer’s Disease Cooperative Study Activities of Daily Living Inventory scale (ADCS-ADL) [1].
  • Analysis: Multiple primary outcomes were tested, each at a significance level of 2.5% using a fallback procedure.
Confirmatory Phase 3 Trial in ALS (AB23005)
  • Objective: To confirm the therapeutic potential of this compound in a targeted ALS population [2] [3].
  • Study Design: Prospective, double-blind, placebo-controlled, two-arm trial.
  • Patient Population: 408 patients with ALS who are "normal progressors" (ALSFRS-R decline <1.1 points/month) and have no total loss of function (score ≥1 on all ALSFRS-R items) [2].
  • Intervention: Patients randomized 1:1 to receive this compound (4.5 mg/kg/day) or placebo, as an add-on to riluzole, for 48 weeks. Patients in the U.S. on edaravone are allowed to continue its use [2] [3].
  • Primary Endpoint: Disease progression measured by ALSFRS-R and the Combined Assessment of Function and Survival (CAFS) [3].
Preclinical Study on Neuroprotective Mechanism
  • Objective: To investigate this compound's effect on neuropathology and the NF-κB/NLRP3/Caspase-1 pathway in an acrolein-induced sporadic Alzheimer's disease mouse model [7].
  • Animal Model: Male C57BL/6 mice (8 weeks old).
  • Intervention:
    • Control (CT) Group: Standard conditions.
    • Acrolein (Acro) Group: Acrolein (3 mg/kg/day) administered orally for 10 weeks.
    • Acrolein + this compound (Acro+Ma) Group: Acrolein plus this compound (60 mg/kg/day, based on human dose conversion) [7].
  • Assessments:
    • Behavioral: Olfactory function (Buried Food Pellet Test), spatial memory (Morris Water Maze), anxiety (Elevated Plus Maze).
    • Biochemical: Analysis of proteins in the NF-κB/NLRP3/Caspase-1 pathway (Western Blot, ELISA).
    • Histological: Synaptic density markers (PSD95, Synaptophysin) [7].

Known Challenges and Safety Profile

While the efficacy data is promising, the development path for this compound also highlights some challenges:

  • Safety Profile: The known safety profile of this compound includes adverse events such as maculo-papular rash, neutropenia, and hypoalbuminemia [1]. Most RCTs have reported concerns regarding its safety, which future studies and clinical use must manage [6].
  • Regulatory Hurdles: Earlier applications for marketing authorization for this compound in ALS received negative opinions in the EU and Canada, directly leading to the initiation of the new confirmatory Phase 3 trial (AB23005) [3].

References

Application Notes and Protocols: Analysis of Masitinib and its Metabolites in Urine using LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Masitinib (MST) is a selective tyrosine kinase inhibitor approved for veterinary use in mast cell tumors and under investigation for human neurodegenerative diseases including amyotrophic lateral sclerosis (ALS) [1] [2]. Understanding its metabolic profile and excretion kinetics is crucial for pharmacokinetic studies and clinical development. These application notes provide detailed protocols for sample preparation, LC-MS/MS analysis, and metabolite identification of this compound in urine, enabling researchers to quantify the parent drug and characterize its metabolic fate [1] [3].

The methodology described has been successfully applied to metabolic stability studies and excretion rate determination in rat models, demonstrating sufficient sensitivity and reproducibility for preclinical and clinical investigations [1] [4]. The protocols cover both quantitative analysis of the parent drug and qualitative identification of phase I and phase II metabolites.

Experimental Protocols

Materials and Reagents
  • Reference standards: this compound (purity ≥98%) and internal standard (e.g., bosutinib or imatinib-d3) [1] [5]
  • Solvents: HPLC-grade acetonitrile, methanol, dimethyl sulfoxide (DMSO)
  • Additives: Formic acid (LC-MS grade)
  • Water: Ultra-pure water (18.2 MΩ·cm)
  • Supplies: 0.22 µm syringe filters, polypropylene microcentrifuge tubes, HPLC vials
Instrumentation and LC-MS/MS Conditions

The analysis should be performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

G Urine Sample Urine Sample Protein Precipitation\n(ACN, 2:1 ratio) Protein Precipitation (ACN, 2:1 ratio) Urine Sample->Protein Precipitation\n(ACN, 2:1 ratio) Centrifugation\n(14,000 rpm, 12 min, 4°C) Centrifugation (14,000 rpm, 12 min, 4°C) Protein Precipitation\n(ACN, 2:1 ratio)->Centrifugation\n(14,000 rpm, 12 min, 4°C) Filtration\n(0.22 µm syringe filter) Filtration (0.22 µm syringe filter) Centrifugation\n(14,000 rpm, 12 min, 4°C)->Filtration\n(0.22 µm syringe filter) Reconstitution in\nMobile Phase Reconstitution in Mobile Phase Filtration\n(0.22 µm syringe filter)->Reconstitution in\nMobile Phase LC-MS/MS Analysis\n(5 µL injection) LC-MS/MS Analysis (5 µL injection) Reconstitution in\nMobile Phase->LC-MS/MS Analysis\n(5 µL injection) Data Acquisition\n(MRM Mode) Data Acquisition (MRM Mode) LC-MS/MS Analysis\n(5 µL injection)->Data Acquisition\n(MRM Mode) Quantification\n(Peak Area Ratio) Quantification (Peak Area Ratio) Data Acquisition\n(MRM Mode)->Quantification\n(Peak Area Ratio) LC-MS/MS Analysis LC-MS/MS Analysis Chromatographic Separation\n(C18 column, 5 min runtime) Chromatographic Separation (C18 column, 5 min runtime) LC-MS/MS Analysis->Chromatographic Separation\n(C18 column, 5 min runtime) Mass Spectrometric Detection\n(Positive ESI, MRM mode) Mass Spectrometric Detection (Positive ESI, MRM mode) Chromatographic Separation\n(C18 column, 5 min runtime)->Mass Spectrometric Detection\n(Positive ESI, MRM mode) Chromatographic Separation Chromatographic Separation Mobile Phase A:\n0.1% Formic Acid in H₂O Mobile Phase A: 0.1% Formic Acid in H₂O Chromatographic Separation->Mobile Phase A:\n0.1% Formic Acid in H₂O Mobile Phase B:\nAcetonitrile Mobile Phase B: Acetonitrile Mobile Phase A:\n0.1% Formic Acid in H₂O->Mobile Phase B:\nAcetonitrile Gradient: 35% A / 65% B\nFlow Rate: 0.25 mL/min Gradient: 35% A / 65% B Flow Rate: 0.25 mL/min Mobile Phase B:\nAcetonitrile->Gradient: 35% A / 65% B\nFlow Rate: 0.25 mL/min Mass Spectrometric Detection Mass Spectrometric Detection Ion Source: Positive ESI\nCapillary Voltage: 4000 V\nSource Temperature: 350°C Ion Source: Positive ESI Capillary Voltage: 4000 V Source Temperature: 350°C Mass Spectrometric Detection->Ion Source: Positive ESI\nCapillary Voltage: 4000 V\nSource Temperature: 350°C MRM Transitions:\nMST: 499→399\nIS: 530→141 MRM Transitions: MST: 499→399 IS: 530→141 Ion Source: Positive ESI\nCapillary Voltage: 4000 V\nSource Temperature: 350°C->MRM Transitions:\nMST: 499→399\nIS: 530→141

Figure 1: Experimental workflow for this compound analysis in urine samples

2.2.1. Liquid Chromatography Conditions
  • Column: C18 (50 mm × 2.1 mm, 1.8 µm) [1]
  • Mobile Phase: Binary solvent system
    • Solvent A: 0.1% formic acid in H₂O (pH 3.2)
    • Solvent B: Acetonitrile
  • Gradient: Isocratic or minimal gradient with 35% A and 65% B [1]
  • Flow Rate: 0.25 mL/min [1]
  • Injection Volume: 5 µL [1]
  • Run Time: 5 minutes [1]
  • Column Temperature: 22°C [1]
2.2.2. Mass Spectrometry Conditions
  • Ionization Mode: Positive electrospray ionization (ESI+) [1]
  • Capillary Voltage: 4000 V [1]
  • Source Temperature: 350°C [1]
  • Drying Gas Flow: 12 L/min [1]
  • Detection Mode: Multiple Reaction Monitoring (MRM) [1]
  • MRM Transitions:
    • This compound: m/z 499 → 399 [1]
    • Bosutinib (IS): m/z 530 → 141 or 530 → 113 [1]
    • Imatinib-d3 (alternative IS): m/z 508 → 394 [5]
  • Fragmentor Voltage: 135 V [1]
  • Collision Energy: 20 eV for this compound [1]
Sample Preparation Procedure
2.3.1. Protein Precipitation Extraction
  • Thaw urine samples at room temperature and vortex mix thoroughly [3]
  • Transfer 1 mL of urine to a clean polypropylene tube [1]
  • Add 2 mL of ice-cold acetonitrile (2:1 ratio) for protein precipitation [1]
  • Vortex vigorously for 1 minute [3]
  • Centrifuge at 14,000 rpm for 12 minutes at 4°C [1]
  • Collect the supernatant and filter through 0.22 µm syringe filter [1]
  • Evaporate the filtrate to dryness under a gentle stream of nitrogen at 40°C [3]
  • Reconstitute the residue in 1 mL of mobile phase [3]
  • Add 50 µL of internal standard working solution (2 µg/mL) [1]
  • Transfer to HPLC vials for analysis [1]
2.3.2. Liquid-Liquid Extraction for Metabolite Identification

For comprehensive metabolite profiling, an alternative extraction protocol is recommended:

  • Add equal volume of ice-cold acetonitrile to urine sample [3]
  • Vortex vigorously for 1 minute [3]
  • Store at 4°C overnight to facilitate phase separation [3]
  • Collect both organic and aqueous layers separately [3]
  • Evaporate both fractions to dryness under nitrogen [3]
  • Reconstitute in mobile phase for LC-MS/MS analysis [3]

Note: The organic layer contains less polar metabolites while the aqueous layer contains polar metabolites and conjugates [3].

Calibration Standards and Quality Controls
  • Stock Solution: Prepare 1 mg/mL this compound in DMSO [1]
  • Working Solutions: Prepare serial dilutions in mobile phase to cover the concentration range of 5-200 ng/mL [1]
  • Calibration Curve: Prepare eight concentrations (5, 10, 15, 20, 50, 100, 150, and 200 ng/mL) by spiking appropriate volumes of working solutions into blank urine [1]
  • Quality Controls: Prepare LQC (15 ng/mL), MQC (50 ng/mL), and HQC (150 ng/mL) samples [1]

Method Validation Parameters

The method has been comprehensively validated according to FDA guidelines for bioanalytical method validation [1].

Table 1: Method validation parameters for this compound quantification in urine

Parameter Results Acceptance Criteria
Linearity Range 5-200 ng/mL [1] r² ≥ 0.99 [1]
Regression Equation y = 1.7298x + 3.62941 (example) [6] -
LOD 0.76 ng/mL [1] -
LOQ 0.25 ng/mL [1] -
Intra-day Precision 0.95-1.49% RSD [1] ≤15%
Inter-day Precision 0.95-1.49% RSD [1] ≤15%
Intra-day Accuracy -5.22 to 1.13% Error [1] ±15%
Inter-day Accuracy -5.22 to 1.13% Error [1] ±15%
Extraction Recovery >85% (from RLMs data) [1] Consistent and reproducible
Matrix Effect No significant suppression/enhancement [1] IS normalized MF: 85-115%

Table 2: Stability of this compound under various storage conditions

Storage Condition Stability Result Recommendation
Bench-top Stability Stable for 8 hours at room temperature [1] Process within 8 hours
Freeze-Thaw Stability Stable for 3 cycles (-80°C to ambient) [1] ≤3 freeze-thaw cycles
Short-term Storage Stable at 4°C for 24 hours [1] Store at 4°C if analyzed within 24h
Long-term Storage Stable at -20°C for 1 month [1] Store at ≤-20°C for long-term

Metabolite Identification and Characterization

This compound undergoes extensive metabolism, with twenty phase I and four phase II metabolites identified in urine [3].

G This compound (Parent)\nm/z 499 This compound (Parent) m/z 499 Phase I Metabolism Phase I Metabolism This compound (Parent)\nm/z 499->Phase I Metabolism Phase II Conjugation Phase II Conjugation Phase I Metabolism->Phase II Conjugation N-Demethylation\n(M1, m/z 485) N-Demethylation (M1, m/z 485) Phase I Metabolism->N-Demethylation\n(M1, m/z 485) Hydroxylation\n(M2, M3, M4) Hydroxylation (M2, M3, M4) Phase I Metabolism->Hydroxylation\n(M2, M3, M4) Oxidation\n(MO1-MO8) Oxidation (MO1-MO8) Phase I Metabolism->Oxidation\n(MO1-MO8) N-Oxide Formation\n(MO6) N-Oxide Formation (MO6) Phase I Metabolism->N-Oxide Formation\n(MO6) Reduction\n(MR1, MR2) Reduction (MR1, MR2) Phase I Metabolism->Reduction\n(MR1, MR2) Renal Excretion Renal Excretion Phase II Conjugation->Renal Excretion Glucuronidation\n(Direct conjugation of MST) Glucuronidation (Direct conjugation of MST) Phase II Conjugation->Glucuronidation\n(Direct conjugation of MST) Glucuronidation\n(N-demethyl metabolites) Glucuronidation (N-demethyl metabolites) Phase II Conjugation->Glucuronidation\n(N-demethyl metabolites) Glucuronidation\n(Oxidative metabolites) Glucuronidation (Oxidative metabolites) Phase II Conjugation->Glucuronidation\n(Oxidative metabolites) Major Metabolic Pathways Major Metabolic Pathways N-demethylation N-demethylation Major Metabolic Pathways->N-demethylation Oxidation Oxidation Major Metabolic Pathways->Oxidation Glucuronidation Glucuronidation Major Metabolic Pathways->Glucuronidation

Figure 2: this compound metabolic pathways identified in urine samples

Phase I Metabolites

Table 3: Major phase I metabolites of this compound identified in urine

Metabolite ID m/z Biotransformation Key Fragments
M1 485 [3] N-Demethylation 385, 345, 211 [3]
M2, M3, M4 515 [3] Hydroxylation 415, 399, 211 [3]
MO1-MO8 513-531 [3] Oxidation Variable by site [3]
MO6 515 [3] N-Oxide formation 415, 399, 211 [3]
MR1, MR2 501 [3] Reduction 401, 211 [3]
Phase II Metabolites
  • Glucuronide Conjugates: Four phase II metabolites identified as glucuronide conjugates of parent this compound and its N-demethyl metabolites [3]
  • Conjugation Sites: Direct conjugation of MST, N-demethyl metabolites, and oxidative metabolites [3]
  • Mass Shift: +176 Da from the parent compound or metabolite [3]
Excretion Kinetics

The urinary excretion profile of this compound shows:

  • Detection Window: this compound and its major metabolites (M1 and MO6) are detectable from 6 to 96 hours after dosing [3]
  • Peak Excretion: Highest concentrations observed within first 6 hours post-dose [3]
  • Elimination: Gradual decline until almost complete elimination by 96 hours [3]

Applications in Drug Development

Metabolic Stability Assessment

The protocol can be adapted for metabolic stability studies in liver microsomes:

  • Incubation Conditions: 1 µM this compound with 1 mg/mL microsomal protein in phosphate buffer (pH 7.4) containing NADPH regenerating system [1]
  • Sampling Time Points: 0, 2.5, 5, 10, 15, 20, 40, and 50 minutes [1]
  • Termination: Using 2 mL of ice-cold acetonitrile [1]
  • Calculated Parameters:
    • In vitro half-life (t₁/₂): 50.38 minutes [1]
    • Intrinsic clearance (CLint): 3.11 ± 0.2 mL/min/kg [1]
Dosing Considerations for In Vivo Studies

For rat studies, the appropriate dose can be calculated based on allometric scaling:

  • Dog to Rat Conversion: Use Km factor of 20 for dog and 6 for rat [3]
  • Calculation: Rat dose (mg/kg) = Dog dose (mg/kg) × Km ratio [3]
  • Recommended Dose: 33.3 mg/kg for rats based on 10 mg/kg dog dose [3]

Troubleshooting Guide

Table 4: Common issues and solutions in this compound LC-MS/MS analysis

Issue Possible Cause Solution
Poor Chromatographic Peak Shape Column degradation, inappropriate mobile phase Replace guard column, adjust mobile phase pH to 3.2 [1]
Signal Suppression Matrix effects Optimize sample cleanup, use stable isotope IS [1]
Low Recovery Incomplete extraction Use ice-cold ACN, ensure proper vortexing and centrifugation [3]
Carryover Incomplete injector washing Implement post-time (2 min) and injector washing [1]
Inconsistent Retention Times Mobile phase composition fluctuation Use isocratic or minimal gradient elution [1]

Conclusion

The validated LC-MS/MS method provides a robust, sensitive, and specific approach for quantifying this compound and characterizing its metabolites in urine samples. The method offers excellent linearity, precision, and accuracy within the 5-200 ng/mL concentration range, making it suitable for pharmacokinetic studies and excretion rate determination in both preclinical and clinical settings.

The comprehensive metabolite identification protocol enables researchers to fully characterize the metabolic fate of this compound, with twenty phase I and four phase II metabolites identified to date. The methodology can be readily implemented in most analytical laboratories equipped with standard LC-MS/MS systems.

References

Application Note: Proposed Liquid-Liquid Extraction of Masitinib from Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

1. Principle This method proposes a Syringe-to-Syringe Reversed-Phase Liquid-Liquid Microextraction (SS-RP-LLME) for the extraction of masitinib from human plasma prior to analysis by HPLC-MS/MS. The protocol adapts a technique successfully used for sunitinib, which shares similar chemical properties with this compound as a tyrosine kinase inhibitor [1]. The method uses a Deep Eutectic Solvent (DES) as a green extraction solvent, which decomposes upon injection into the aqueous sample, dispersing fine droplets of extractant for efficient analyte recovery [1].

2. Experimental Protocol

  • 2.1. Reagents and Chemicals

    • This compound standard (and a suitable internal standard if available, e.g., a deuterated analog).
    • DES Preparation: The recommended DES is prepared from Tetrabutylammonium bromide (TBABr) as the hydrogen bond acceptor and Decanol as the hydrogen bond donor in a 1:2 molar ratio [1]. Heat and stir the mixture at 60°C until a clear, homogeneous liquid forms.
    • Ammonium acetate, formic acid, HPLC-grade water, methanol, and acetonitrile.
    • Human blank plasma for calibration standards and quality controls.
  • 2.2. Equipment

    • Two 5-mL glass syringes connected via a three-way valve.
    • High-performance liquid chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS).
    • Vortex mixer, centrifuge, and analytical balance.
  • 2.3. Step-by-Step Procedure

    • Sample Preparation: Pipette 1.0 mL of plasma sample into a glass syringe.
    • DES Injection: Add 150 µL of the prepared DES into the same syringe.
    • Syringe-to-Syringe Extraction: Connect this syringe to a second empty syringe via the three-way valve. Rapidly pass the mixture between the two syringes for 2 minutes. This action disperses the DES and completes the extraction.
    • Phase Separation: Allow the syringes to stand vertically for 1 minute. The organic phase (decanol) will separate as a distinct layer.
    • Organic Phase Collection: Isolate the organic phase by opening the three-way valve toward a collection vial.
    • Reconstitution: Evaporate the collected organic phase to dryness under a gentle nitrogen stream. Reconstitute the residue with 100 µL of mobile phase (e.g., 50:50 v/v water:acetonitrile with 0.1% formic acid).
    • Analysis: Inject an aliquot into the HPLC-MS/MS system for analysis.

Method Development and Optimization Insights

During development, key parameters from the sunitinib method should be optimized for this compound. The table below summarizes critical factors and the proposed starting points based on the analogous method [1].

Table 1: Key Optimization Parameters for SS-RP-LLME of this compound

Parameter Effect on Extraction Proposed Condition for this compound
DES Type Determines affinity and selectivity for the analyte. TBABr:Decanol (1:2)
DES Volume Impacts enrichment factor and recovery. 150 µL
Extraction Cycles Influences mass transfer and equilibrium. 2 minutes of rapid injection
Sample pH Affects the ionization state and partitioning. Unadjusted (native plasma pH)
Ionic Strength Can alter solubility via "salting-out" effect. No addition of salt

HPLC-MS/MS Analysis Conditions

The following table provides a suggested starting point for instrumental analysis. These conditions are typical for small molecule drugs like this compound and should be tuned for optimal performance.

Table 2: Proposed HPLC-MS/MS Conditions for this compound Analysis

Parameter Setting
HPLC Column C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Program Linear gradient from 20% B to 95% B over 5 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI) Positive
MS Detection Multiple Reaction Monitoring (MRM)

> Note on this compound Stability: Forced degradation studies show that this compound is susceptible to hydrolysis and oxidation [2] [3]. It is crucial to consider these stability issues during method development. Work under controlled light conditions and use fresh samples to minimize degradation.

Experimental Workflow Visualization

The diagram below illustrates the complete workflow for the proposed SS-RP-LLME procedure for this compound.

start Start Sample Preparation p1 Pipette 1.0 mL Plasma into 5-mL Glass Syringe start->p1 p2 Add 150 µL DES (TBABr:Decanol 1:2) p1->p2 p3 Syringe-to-Syringe Extraction (2 minutes) p2->p3 p4 Phase Separation (1 minute standing) p3->p4 p5 Collect Organic Phase p4->p5 p6 Nitrogen Evaporation & Reconstitute in Mobile Phase p5->p6 hplc HPLC-MS/MS Analysis p6->hplc

Critical Considerations for Researchers

  • Analyte Specific Tuning: This is a proposed protocol based on a structurally similar drug. The MRM transitions, chromatographic gradient, and DES composition must be experimentally optimized and validated specifically for this compound.
  • Stability Concerns: The susceptibility of this compound to degradation under stress conditions [2] [3] means stability in the biological matrix and during the extraction process must be a key part of method validation.
  • Mechanism of SS-RP-LLME: The method's efficiency comes from the in-situ decomposition of the hydrophilic DES (TBABr) into the aqueous phase, which instantly disperses the hydrophobic solvent (decanol) as fine droplets, creating a vast surface area for rapid mass transfer of the analyte [1].

Supporting Scientific Context

  • This compound as an Organic Cation: At physiological pH, this compound is protonated and hydrophilic [4]. This property supports the use of reversed-phase extraction principles and positive-mode ESI-MS detection.
  • Degradation Pathways: Understanding this compound's degradation behavior is crucial. Studies have identified multiple degradation products (DPs) formed under hydrolytic, oxidative, and photolytic stress. Some DPs show potential mutagenic and teratogenic risks, highlighting the importance of a stable and selective analytical method [2] [3].

References

Comprehensive Application Notes and Protocols: Masitinib as a Chemotherapy Sensitizer in Oncology

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Masitinib is an orally administered tyrosine kinase inhibitor that targets a limited spectrum of kinases involved in key signaling pathways for cancer progression and therapy resistance. Unlike broader kinase inhibitors, this compound's selective targeting strategy minimizes inhibition of kinases associated with significant toxicities, providing a favorable therapeutic window for combination regimens [1]. The drug modulates the activity of mast cells and macrophages, crucial immune cells in the tumor microenvironment, thereby influencing both direct antitumor effects and immunomodulatory mechanisms [1].

This compound's primary molecular targets include c-Kit, PDGFRα/β, Lyn, and to a lesser extent, FGFR3 and the FAK pathway [2]. This specific targeting profile is particularly relevant for overcoming chemotherapy resistance, as these kinases are frequently dysregulated in treatment-resistant malignancies. The inhibition of Lyn kinase contributes to this compound's ability to control mast cell proliferation and degranulation, which indirectly affects tumor microenvironment dynamics [2]. Furthermore, this compound has demonstrated direct chemosensitizing properties by inhibiting ATP-binding cassette (ABC) transporters responsible for multidrug resistance, including ABCC10 (MRP7) [3].

Table 1: Kinase Targeting Profile of this compound

Kinase Target Inhibition Potency Functional Significance in Chemosensitization
c-Kit High Modulates mast cell activity in tumor microenvironment
PDGFRα/β High Impacts tumor stroma interactions
Lyn High Regulates mast cell differentiation and degranulation
FGFR3 Moderate Influences tumor proliferation pathways
FAK pathway Moderate Associated with gemcitabine resistance in pancreatic cancer

Clinical Application Notes

Pancreatic Cancer Combination Therapy

The combination of this compound with gemcitabine represents a promising approach for advanced pancreatic ductal adenocarcinoma (PDAC), particularly in biomarker-selected subpopulations. Phase 3 trial data (NCT00789633) demonstrated that while the overall population showed modest improvement (median OS 7.7 vs. 7.1 months; HR=0.89), predefined subgroups with poor prognostic factors derived substantial benefit [4]. These subgroups represent approximately 63% of the PDAC population and are characterized by either ACOX1 overexpression in blood or baseline pain intensity (VAS >20 mm) [4].

In the ACOX1-overexpression subgroup, this compound combination therapy resulted in a remarkable median overall survival of 11.7 months compared to 5.5 months with gemcitabine alone (HR=0.23; P=0.001) [4]. Similarly, in the pain subgroup, median overall survival improved to 8.0 months (HR=0.62; P=0.012) [4]. These findings indicate that patient stratification using biomarkers is essential for optimizing this compound combination therapy in pancreatic cancer. The biological plausibility for these subgroup effects is supported by evidence that This compound enhances gemcitabine cytotoxicity in refractory cell lines through downregulation of the Wnt/β-catenin signaling pathway [2].

Table 2: Efficacy of this compound + Gemcitabine in Pancreatic Cancer Subgroups

Patient Population Median Overall Survival (Months) Hazard Ratio [95% CI] P-value
Overall Population (this compound + gemcitabine) 7.7 0.89 [0.70; 1.13] NS
Overall Population (placebo + gemcitabine) 7.1 - -
ACOX1 overexpression subgroup (this compound + gemcitabine) 11.7 0.23 [0.10; 0.51] 0.001
ACOX1 overexpression subgroup (gemcitabine alone) 5.5 - -
Baseline pain VAS >20 mm (this compound + gemcitabine) 8.0 0.62 [0.43; 0.89] 0.012
Baseline pain VAS >20 mm (gemcitabine alone) 5.5 - -
Prostate Cancer Combination Therapy

In metastatic castrate-resistant prostate cancer (mCRPC), this compound combination therapy with docetaxel addresses a significant unmet medical need, as no targeted combination with docetaxel has been approved in nearly two decades [5]. The recent authorization of a confirmatory phase 3 trial (AB22007) by both the FDA and EMA validates the biomarker-driven approach for patient selection, specifically targeting those with less advanced metastatic disease as indicated by baseline alkaline phosphatase (ALP) levels ≤250 IU/L [6] [7].

Previous phase 3 results (study AB12003) demonstrated that this compound (6.0 mg/kg/day) plus docetaxel conferred a significant progression-free survival benefit in mCRPC patients with ALP ≤250 IU/L, with a hazard ratio of 0.79 (21% reduction in progression risk; P=0.0087) [5] [7]. Importantly, a dose-response relationship was observed based on ALP levels, with patients having ALP ≤100 IU/L showing a 47% reduced risk of progression (HR=0.53, P=0.002) [7]. This correlation between ALP levels and treatment response underscores the importance of early intervention in the disease course and appropriate patient stratification.

Overcoming Multidrug Resistance

This compound demonstrates a unique ability to antagonize ABC transporter-mediated resistance, particularly against ABCC10 (MRP7), which effluxes paclitaxel, docetaxel, vinca alkaloids, and gemcitabine [3]. At non-toxic concentrations (2.5 μM), this compound significantly enhances intracellular accumulation and decreases efflux of paclitaxel by inhibiting ABCC10 transport activity without altering protein expression levels [3]. This mechanism translates to improved in vivo efficacy, with this compound combination therapy significantly inhibiting growth of ABCC10-expressing tumors in xenograft models and increasing paclitaxel concentrations in plasma, tumors, and lungs [3].

The following diagram illustrates this compound's core mechanism for chemosensitization across different cancer types:

G cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_applications Therapeutic Applications This compound This compound KinaseInhibition Kinase Inhibition (c-Kit, PDGFR, Lyn) This compound->KinaseInhibition TransporterInhibition ABCC10 Transporter Inhibition This compound->TransporterInhibition MastCellModulation Mast Cell & Macrophage Modulation This compound->MastCellModulation ChemoPotentiation Chemotherapy Potentiation KinaseInhibition->ChemoPotentiation ResistanceReversal Multidrug Resistance Reversal TransporterInhibition->ResistanceReversal Microenvironment Tumor Microenvironment Modification MastCellModulation->Microenvironment PancreaticCancer Pancreatic Cancer with Gemcitabine ChemoPotentiation->PancreaticCancer ProstateCancer Prostate Cancer with Docetaxel ChemoPotentiation->ProstateCancer OtherCancers Other Solid Tumors with Taxanes Microenvironment->OtherCancers ResistanceReversal->PancreaticCancer ResistanceReversal->ProstateCancer

Experimental Protocols

In Vitro Chemosensitization Assessment
3.1.1 Cell Viability and Combination Index Protocol

Purpose: To evaluate this compound's chemosensitizing effects and calculate combination indices with conventional chemotherapeutics.

Methodology:

  • Cell Lines: Human pancreatic cancer lines (Mia Paca2, Panc1, BxPC-3), HEK293 cells transfected with ABCC10, and relevant control lines [2] [3].
  • This compound Preparation: Prepare 10-20 mM stock solution in DMSO, store at -80°C, with final DMSO concentration ≤0.2% in assays [2] [8].
  • Treatment Protocol: Seed cells in 96-well plates (5,000 cells/well). After 24 hours, pre-treat with this compound (0.25-32 μM) for 1-2 hours before adding chemotherapy agents (gemcitabine, paclitaxel, etc.) at serial dilutions. Incubate for 72 hours [8] [3].
  • Viability Assessment: Add MTT reagent (0.5 mg/mL) and incubate 4 hours. Solubilize formazan crystals with DMSO or 10% SDS/0.01M HCl. Measure absorbance at 570 nm [8] [3].
  • Data Analysis: Calculate IC(_{50}) values using CalcuSyn software. Determine combination index (CI) via Chou-Talal method where CI<1 indicates synergy, CI=1 additive effect, and CI>1 antagonism [2].

Validation Parameters:

  • This compound should achieve >400-fold reduction in gemcitabine IC(_{50}) in Mia Paca2 cells and 10-fold reduction in Panc1 cells at 10 μM [2].
  • For ABCC10-expressing cells, this compound (2.5 μM) should significantly reduce paclitaxel IC(_{50}) (3-5 fold decrease) [3].
3.1.2 Drug Accumulation and Efflux Assays

Purpose: To measure intracellular chemotherapy accumulation and transporter inhibition kinetics.

Methodology:

  • Radiolabeled Drug Uptake: Use [³H]-paclitaxel (25.7 Ci/mmol) or other labeled chemotherapeutics. Incubate cells with this compound (2.5 μM) for 2 hours before adding labeled drug [3].
  • Intracellular Accumulation: After designated intervals (30-120 minutes), wash cells with ice-cold PBS, lyse, and measure radioactivity via scintillation counting [3].
  • Efflux Studies: Load cells with labeled drug, then transfer to drug-free medium with/without this compound. Measure remaining intracellular drug at time points (0-120 minutes) [3].
  • Flow Cytometry with BODIPY-Labeled Paclitaxel: Use BODIPY FL-paclitaxel to visualize accumulation in ABCC10-expressing cells with/without this compound pretreatment (2.5 μM, 2 hours) [3].
In Vivo Xenograft Tumor Models

Purpose: To validate this compound chemosensitization efficacy in vivo.

Methodology:

  • Animal Models: Use nude athymic mice (6-8 weeks old) with subcutaneously implanted tumor cells (HEK293/ABCC10 xenografts, Mia Paca2 pancreatic tumors) [2] [3].
  • Dosing Regimen: Administer this compound orally at 6.0-9.0 mg/kg/day in two daily doses. Combine with intraperitoneal chemotherapy (paclitaxel 15-20 mg/kg weekly, gemcitabine 80-100 mg/kg biweekly) [2] [3].
  • Tumor Measurement: Monitor tumor volume 2-3 times weekly using calipers (volume = length × width² × 0.5). Continue treatment until control tumors reach ethical endpoint size [2].
  • Endpoint Analysis: Compare tumor growth curves, calculate tumor growth inhibition (TGI%), and collect tissues for pharmacokinetic and immunohistochemical analysis [3].

Pharmacokinetic Sampling:

  • Collect plasma, tumor, and lung tissues at various timepoints after final drug administration
  • Measure paclitaxel/gemcitabine concentrations via HPLC-MS/MS
  • Expected outcome: Significant increase in tumor drug concentrations with this compound co-administration [3]

The following workflow diagram outlines the key experimental procedures for evaluating this compound's chemosensitization potential:

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation cluster_analysis Data Analysis Start Start CellCulture Cell Culture Setup (Pancreatic, Prostate, Transfected lines) Start->CellCulture End End ViabilityAssay MTT Viability Assay This compound + Chemotherapy CellCulture->ViabilityAssay CombinationIndex Combination Index Calculation ViabilityAssay->CombinationIndex AccumulationAssay Drug Accumulation & Efflux Studies CombinationIndex->AccumulationAssay Xenograft Xenograft Model Establishment AccumulationAssay->Xenograft Treatment Oral this compound + Chemotherapy Dosing Xenograft->Treatment Monitoring Tumor Volume Monitoring Treatment->Monitoring PKAnalysis Pharmacokinetic Analysis Monitoring->PKAnalysis Efficacy Efficacy Endpoints (TGI%, Survival) PKAnalysis->Efficacy Biomarker Biomarker Correlation (ALP, ACOX1) Efficacy->Biomarker Statistical Statistical Analysis (HR, P-values) Biomarker->Statistical Statistical->End

Clinical Trial Design and Regulatory Status

Recent Regulatory Approvals

This compound's chemosensitization potential has gained significant regulatory recognition, with both the FDA and EMA authorizing a confirmatory phase 3 trial in metastatic castrate-resistant prostate cancer (mCRPC) in July 2025 [6] [5] [7]. This study (AB22007) will evaluate this compound combined with docetaxel in 600 patients with less advanced metastatic disease, using baseline alkaline phosphatase (ALP) levels as a biomarker for patient selection [7]. The primary endpoint is radiographic progression-free survival (rPFS), with overall survival as a key secondary endpoint [5].

Additionally, this compound has received regulatory approvals for phase 3 trials in amyotrophic lateral sclerosis (ALS), demonstrating its therapeutic potential beyond oncology [9]. The ALS trial (AB23005) will enroll 408 patients and builds on previous phase 2/3 data showing significant slowing of functional decline [9].

Patent Protection and Commercial Development

AB Science has secured patent protection for this compound until 2042 following the issuance of European Patent EP4175639, which covers the treatment of mCRPC in patients with low metastatic involvement as measured by baseline ALP levels [7]. This extensive patent life provides substantial commercial protection for this compound's development program and underscores the value of its biomarker-driven approach.

Table 3: Current Clinical Development Status of this compound

Indication Development Phase Combination Therapy Biomarker Strategy Patient Enrollment
Metastatic Castrate-Resistant Prostate Cancer Phase 3 (confirmatory) Docetaxel + prednisone Baseline ALP ≤250 IU/L 600 (planned)
Pancreatic Cancer Phase 3 Gemcitabine ACOX1 overexpression or pain VAS >20 mm 353 (completed)
Amyotrophic Lateral Sclerosis Phase 3 Riluzole Normal disease progression (ALSFRS-R <1.1/month) 408 (planned)
Severe Asthma Phase 3 Corticosteroids Severe phenotype uncontrolled by corticosteroids Ongoing

Technical Appendix

Recommended Reagents and Instrumentation
  • This compound mesylate: AB Science, Paris, France (available for research use)
  • Cell Lines: Mia Paca2, Panc1 (human pancreatic cancer); CMT-U27, CMT-U309 (canine mammary tumor); HEK293/ABCC10 transfectants [2] [8] [3]
  • Assay Kits: MTT Cell Proliferation Kit (Roche), Cell Death Detection ELISA Plus Kit (Roche), Annexin V-FITC Apoptosis Detection Kit (BD Biosciences) [8] [3]
  • Critical Instruments: Flow cytometer (BD FACScan), Microplate reader (FilterMax F5 or equivalent), HPLC-MS/MS for drug quantification [8] [3]
Biomarker Assessment Methods
  • ACOX1 Expression: Genome-wide RNA expression analysis via next-generation sequencing of peripheral blood samples collected in PAXgene Blood RNA System [4]
  • Alkaline Phosphatase (ALP): Standard clinical chemistry analysis of baseline serum ALP levels with cutoff of ≤250 IU/L for patient selection [7]
  • Pain Assessment: Visual Analog Scale (VAS) with >20 mm threshold for pancreatic cancer patient stratification [4]

References

Clinical Trial Protocol: Masitinib in Alzheimer's Disease

Author: Smolecule Technical Support Team. Date: February 2026

The core evidence for masitinib in mild-to-moderate Alzheimer's disease comes from the randomized, double-blind, placebo-controlled, phase 3 clinical trial AB09004 [1] [2]. The key design elements are summarized below.

Protocol Element Description
ClinicalTrials.gov ID NCT01872598 [1]
Study Design Randomized, double-blind, placebo-controlled, two parallel-group (effectively run as separate studies) [1]
Patient Population Patients aged ≥50 years with mild-to-moderate probable AD (MMSE score 12-25) on stable standard of care (cholinesterase inhibitor and/or memantine) [1]

| Treatment Groups | • this compound 4.5 mg/kg/day (n=182) vs. Placebo (n=176) • Independent group: this compound 4.5→6.0 mg/kg/day (n=186) vs. Placebo (n=91) [1] | | Treatment Duration | 24 weeks [1] | | Primary Endpoints | Multiple primary endpoints (tested at 2.5% significance level): • Least-squares mean change from baseline to week 24 in ADAS-Cog (11-item) • Least-squares mean change from baseline to week 24 in ADCS-ADL (23-item) [1] | | Key Secondary Endpoints | CIBIC-plus, MMSE, Clinical Dementia Rating Scale (CDR) [1] | | Randomization & Masking | Centralized via interactive web-response system; minimization method with covariates (ADAS-cog, ADCS-ADL, MMSE severity, age). Patients and staff were masked [1] |

Efficacy Results from Phase 3 Trial (AB09004)

This compound 4.5 mg/kg/day demonstrated statistically significant benefits on cognitive and functional measures compared to placebo, in addition to standard of care [1] [3] [4].

Endpoint This compound 4.5 mg/kg/day + SoC Placebo + SoC Between-Group Difference (97.5% CI) P-value
ADAS-Cog (Change from Baseline) -1.46 (95% CI: -2.46, -0.45) [1] 0.69 (95% CI: -0.36, 1.75) [1] -2.15 (-3.48, -0.81) [1] [3] 0.0003 [1] [3]
ADCS-ADL (Change from Baseline) 1.01 (95% CI: -0.48, 2.50) [1] -0.81 (95% CI: -2.36, 0.74) [1] 1.82 (-0.15, 3.79) [1] 0.038 [1]
Proportion reaching severe dementia (MMSE<10) at 24 weeks -- -- -- 0.0446 [4]

Subgroup analysis revealed a more pronounced cognitive benefit in patients with mild AD (MMSE 21-25). In this group, this compound treatment led to an improvement from baseline (LS Mean: -2.47), whereas the placebo group showed cognitive decline (LS Mean: 0.42), resulting in a significant between-group difference of -2.89 (p=0.0008) [3].

Protocol for Preclinical Neuroprotection Assessment

A May 2025 study established a protocol using serum Neurofilament Light Chain (NfL) as a biomarker to quantify this compound's neuroprotective effects in a neuroimmune-driven model [5] [6].

Protocol Element Description
Objective To assess the neuroprotective action of this compound by measuring its effect on serum NfL, a biomarker of axonal damage, in a model of chronic neuroinflammation [6]
Experimental Model Experimental Autoimmune Encephalitis (EAE) induced in female C57BL/6 mice via active MOG 35-55 peptide immunization (mimics aspects of MS and chronic neuroinflammation in AD) [5] [6]

| Treatment Groups | • EAE control (n=13) • this compound 50 mg/kg/day (M50, n=13) • this compound 100 mg/kg/day (M100, n=13) [6] | | Treatment Schedule | Treatment initiated 14 days post-EAE induction; continued for 15 days [6] | | Blood Sampling for NfL | Days -1, 8, and 15 (via tail vein or intracardiac puncture) [6] | | Additional Assessments | Cytokine quantification at day 15; clinical assessments and grip strength test [6] |

Key Preclinical Findings and Mechanistic Insights

  • Reduction in Neuronal Damage: this compound treatment significantly limited NfL production relative to the control group. At day 8, the relative change in serum NfL was 43% and 60% lower for the M50 and M100 groups, respectively (p < 0.0001) [6].
  • Suppression of Neuroinflammation: this compound-treated EAE mice showed significantly lower concentrations of several pro-inflammatory cytokines (e.g., IL-1β, TNF-α, KC/GRO) at day 15 compared to control [6].
  • Functional Benefit: this compound treatment resulted in significantly less deterioration in grip strength at day 15 compared with control (p < 0.001), correlating neuroprotection with functional improvement [6].
  • Dual Mechanism of Action: Independent research in a sporadic AD mouse model shows this compound attenuates pathology by reducing toxic hyperphosphorylated Tau, protecting synapses, and suppressing microglial activation via the NF-κB/NLRP3/caspase-1 signaling axis [3].

The following diagram illustrates the neuroimmune pathway targeted by this compound and the subsequent neuroprotective effects, based on the described preclinical findings [3] [6].

G Neuroimmune Activation Neuroimmune Activation Inhibit Microglia Inhibit Microglia Neuroimmune Activation->Inhibit Microglia Inhibit Mast Cells Inhibit Mast Cells Neuroimmune Activation->Inhibit Mast Cells This compound This compound This compound->Inhibit Microglia This compound->Inhibit Mast Cells Suppressed NF-κB/NLRP3 Pathway Suppressed NF-κB/NLRP3 Pathway Inhibit Microglia->Suppressed NF-κB/NLRP3 Pathway Reduced Pro-inflammatory Cytokines Reduced Pro-inflammatory Cytokines Suppressed NF-κB/NLRP3 Pathway->Reduced Pro-inflammatory Cytokines Synaptic Protection Synaptic Protection Reduced Pro-inflammatory Cytokines->Synaptic Protection Reduced Tau Pathology Reduced Tau Pathology Reduced Pro-inflammatory Cytokines->Reduced Tau Pathology Lower Serum NfL (Neuroprotection) Lower Serum NfL (Neuroprotection) Synaptic Protection->Lower Serum NfL (Neuroprotection) Reduced Tau Pathology->Lower Serum NfL (Neuroprotection)

Future Development and Intellectual Property

  • Confirmatory Phase 3 Trial: A confirmatory phase 3 study (AB21004) has been initiated. It will enroll 600 patients with mild AD to evaluate this compound's effect on ADAS-Cog and ADCS-ADL [3] [2].
  • Regulatory Status: this compound has received FDA Fast Track designation for Alzheimer's disease [7].
  • Intellectual Property: A patent application for the use of this compound in treating Alzheimer's disease has been filed. If granted, it is expected to provide market exclusivity until 2041 [3].

Conclusion

This compound represents an innovative approach to treating Alzheimer's disease by targeting the innate neuroimmune system. Clinical and preclinical protocols confirm its potential for cognitive enhancement and neuroprotection. The ongoing confirmatory Phase 3 trial (AB21004) is designed to validate these findings and support regulatory approval.

References

Masitinib Chemosensitization: Application Notes for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Masitinib is a selective tyrosine kinase inhibitor that targets KIT, PDGFR-α/β, and Src family kinases [1] [2]. Its chemosensitizing effect is believed to function through two primary mechanisms:

  • Direct Synergy: It enhances the cytotoxic effects of conventional chemotherapy drugs, potentially by disrupting overlapping survival signaling pathways within cancer cells [3] [2].
  • Overcoming Resistance: Evidence suggests this compound can inhibit P-glycoprotein function, a key mediator of multidrug resistance that prevents intracellular accumulation of anticancer agents [4].

Key Experimental Findings:

The proof-of-concept study by Thamm et al. (2012) established that this compound synergizes with several chemotherapeutics across various canine tumor types [3] [4]. The quantitative data from this study is summarized in the table below.

Table 1: Summary of this compound's Chemosensitizing Effects on Canine Tumor Cell Lines

Tumor Cell Line Chemotherapeutic Agent Effect of this compound (at 5-10 µM) Key Finding
Histiocytic Sarcoma Vinblastine >70-fold reduction in IC50 [3] Profound synergy observed
Osteosarcoma Gemcitabine >70-fold reduction in IC50 [3] Profound synergy observed
Mammary Carcinoma Gemcitabine >70-fold reduction in IC50 [3] Profound synergy observed
Hemangiosarcoma Doxorubicin 2 to 10-fold reduction in IC50 [3] Moderate to strong synergy
Bladder Carcinoma Doxorubicin 2 to 10-fold reduction in IC50 [3] Moderate to strong synergy
Lymphoid (GL-40) Doxorubicin Enhanced anti-proliferative effect [4] Effect noted in doxorubicin-resistant cells

Subsequent studies have validated this chemosensitization effect in other tumor types. For instance, in canine oral fibrosarcoma (COF) cell lines, which express PDGFR-α and -β, the combination of 1.0 µM this compound with doxorubicin yielded a synergistic reduction in cell viability [5].

Experimental Protocol: In Vitro Assessment of this compound Chemosensitization

This protocol is adapted from methodologies used in the cited studies [3] [5] to evaluate the synergistic effects of this compound and chemotherapeutics.

1. Cell Line Selection and Culture

  • Cell Lines: Select relevant canine tumor cell lines (e.g., histiocytic sarcoma DH82, osteosarcoma, mammary carcinoma, or oral fibrosarcoma CoFSA/MBSa1).
  • Culture Conditions: Maintain cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.

2. Drug Preparation

  • This compound Stock: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Store at -20°C.
  • Chemotherapeutics:
    • Doxorubicin Stock: Prepare a 10 mM stock in sterile water or DMSO.
    • Vinblastine Stock: Prepare a 10 mM stock in sterile water or DMSO.
    • Gemcitabine Stock: Prepare a 10 mM stock in sterile water or DMSO.
  • Vehicle Control: Prepare a DMSO solution matching the highest concentration used in treatments (typically ≤0.1%).

3. Combination Treatment and Cell Viability Assay

  • Experimental Workflow: The following diagram outlines the key steps of the protocol.

G Start Plate cells in 96-well plates A Pre-incubate with this compound (0-10 µM for 2-4h) Start->A B Add Chemotherapeutic Agent (Doxorubicin, Vinblastine, etc.) A->B C Incubate for 72 hours B->C D Perform Viability Assay (MTS, WST-1) C->D E Analyze Data & Calculate IC50/Synergy D->E

  • Cell Plating: Seed cells in 96-well plates at a density that ensures sub-confluent, exponential growth throughout the 72-hour assay (e.g., 3,000-5,000 cells/well).
  • Pre-incubation (Optional but Recommended): Pre-incubate cells with a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM) for 2-4 hours prior to adding the chemotherapeutic agent [3] [5].
  • Combination Treatment: Add serial dilutions of the chemotherapeutic agent (doxorubicin, vinblastine, or gemcitabine) to the wells. Include controls for vehicle, this compound alone, and chemotherapy alone.
  • Incubation: Incubate the plates for 72 hours.
  • Viability Measurement: Assess cell viability using a colorimetric assay like MTS or WST-1 according to the manufacturer's protocol. Measure the absorbance at 490 nm.

4. Data Analysis

  • IC50 Calculation: Use non-linear regression analysis (e.g., four-parameter logistic curve) on the dose-response data of the chemotherapeutic agent alone and in combination with this compound to calculate IC50 values.
  • Synergy Assessment: Analyze the combination data using the Combination Index (CI) method via software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism [5].

Proposed Signaling Pathways in Chemosensitization

The molecular mechanism behind this compound's chemosensitization effect is multifactorial. The following diagram integrates proposed pathways based on current research.

G cluster_k This compound Primary Targets cluster_effects Downstream Consequences cluster_chemo Chemotherapeutic Agents This compound This compound KIT KIT This compound->KIT PDGFR PDGFR This compound->PDGFR Lyn Lyn This compound->Lyn Apoptosis Apoptosis KIT->Apoptosis Caspase-3/7 Activation [6] CellCycle Cell Cycle Arrest PDGFR->CellCycle Downregulation of proliferative pathways [1] MDR Inhibition of P-glycoprotein (MDR) Lyn->MDR Proposed mechanism for overcoming resistance [4] Outcome Enhanced Cytotoxicity & Synergistic Growth Inhibition Apoptosis->Outcome MDR->Outcome CellCycle->Outcome Doxorubicin Doxorubicin Doxorubicin->Outcome Vinblastine Vinblastine Vinblastine->Outcome Gemcitabine Gemcitabine Gemcitabine->Outcome

Conclusion and Future Directions

The evidence strongly supports this compound's role as a promising chemosensitizer in canine cancers. The synergistic effects with doxorubicin, vinblastine, and gemcitabine can lead to a dramatic reduction in the required effective dose of chemotherapy, which may translate to reduced toxicity and overcoming drug resistance in a clinical setting [3] [2].

Future work should focus on:

  • Confirming Mechanisms: Further elucidation of the precise molecular pathways, especially the role of Lyn kinase in inhibiting P-glycoprotein.
  • In Vivo Validation: Conducting well-designed clinical trials in tumor-bearing dogs to confirm the efficacy and safety of these combinations.
  • Biomarker Discovery: Identifying predictive biomarkers for response to guide patient selection.

References

Comprehensive Analytical Method Validation and Stability Profiling of Masitinib: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Masitinib Analytical Methods

This compound is a selective tyrosine kinase inhibitor targeting c-Kit, PDGFR, Lyn, and other kinases, currently investigated for neurodegenerative diseases including Alzheimer's disease and multiple sclerosis alongside its established veterinary oncology applications [1] [2] [3]. The development of robust analytical methods is essential for supporting pharmacokinetic studies, stability assessment, and metabolic characterization during drug development. This document provides comprehensive application notes and protocols for the quantitative analysis of this compound in biological matrices and forced degradation studies to establish stability profiles. These methods have been validated according to FDA and ICH guidelines to ensure reliability and reproducibility for research applications in pharmaceutical development [1] [4].

The analytical characterization of this compound presents specific challenges due to its complex structure containing piperazine, thiazole, and benzamide moieties that are susceptible to various degradation pathways under stress conditions [4]. Furthermore, this compound exhibits hepatic metabolism primarily mediated by CYP450 enzymes, necessitating sensitive methods for quantification in biological matrices [1] [4]. The protocols described herein address these challenges through optimized chromatographic separation, mass spectrometric detection, and sample preparation techniques suitable for both stability studies and metabolic stability assessments.

Validated LC-MS/MS Method for this compound Quantification

Chromatographic and Mass Spectrometric Parameters

A highly sensitive and specific liquid chromatography tandem mass spectrometric (LC-MS/MS) method has been developed and validated for the quantification of this compound in rat liver microsomes (RLMs) and can be adapted for other biological matrices [1]. The method employs reversed-phase chromatography with a C18 column (50 mm × 2.1 mm, 1.8 μm) maintained at 22°C. The mobile phase consists of a binary solvent system with 35% solvent A (0.1% formic acid in H₂O, pH 3.2) and 65% solvent B (acetonitrile) delivered at a flow rate of 0.25 mL/min with a total run time of 5 minutes [1]. The injection volume was optimized at 5 μL, and bosutinib was implemented as a suitable internal standard to correct for analytical variability.

Mass spectrometric detection was performed using a positive electrospray ionization (ESI+) source with multiple reaction monitoring (MRM) mode for optimal selectivity and sensitivity [1]. The MRM transitions were established at m/z 499 → 399 for this compound, while bosutinib (IS) was monitored at m/z 530 → 113 and 530 → 141. The ion source parameters were carefully optimized with the source temperature set at 350°C, capillary voltage at 4000 V, and nitrogen used as both drying gas (12 L/min) and collision gas (50 psi) [1]. The fragmentor voltage was established at 135 V with collision energy of 20 eV for this compound, providing excellent detection sensitivity with limit of quantification (LOQ) of 0.25 ng/mL and limit of detection (LOD) of 0.76 ng/mL in RLMs matrix [1].

Method Validation Results

The LC-MS/MS method was rigorously validated according to FDA bioanalytical method validation guidelines, demonstrating exceptional performance characteristics suitable for preclinical and clinical studies [1]. The validation results are summarized in Table 1 below.

Table 1: Validation parameters for LC-MS/MS quantification of this compound in biological matrices

Validation Parameter Results Acceptance Criteria
Linearity range 5–200 ng/mL r² ≥ 0.9992
Limit of quantification (LOQ) 0.25 ng/mL Signal-to-noise ≥10
Limit of detection (LOD) 0.76 ng/mL Signal-to-noise ≥3
Intra-day precision 0.95–1.49% RSD ≤15%
Intra-day accuracy -5.22 to 1.13% ±15%
Inter-day precision 0.95–1.49% RSD ≤15%
Inter-day accuracy -5.22 to 1.13% ±15%
Carryover Not detected ≤20% of LOQ

The method demonstrated excellent linearity across the concentration range of 5–200 ng/mL with correlation coefficient (r²) values ≥ 0.9992, established using least-square regression analysis of the peak area ratio of this compound to IS versus nominal concentrations [1]. The precision and accuracy values were well within acceptable limits, with both intra-day and inter-day precision ranging from 0.95 to 1.49% RSD and accuracy between -5.22 to 1.13% error, confirming the method robustness for routine analysis [1].

Sample preparation was optimized using protein precipitation with acetonitrile, providing efficient extraction while minimizing matrix effects [1]. Specifically, 2 mL of acetonitrile was added to 1 mL of calibration standards, followed by centrifugation at 14,000 rpm for 12 minutes at 4°C to remove precipitated proteins [1]. The supernatants were then filtered through 0.22 μm syringe filters before analysis. The IS-normalized matrix factor was evaluated and found acceptable, demonstrating minimal matrix interference and consistent recovery across quality control levels [1].

Forced Degradation Studies and Stability Profiling

Experimental Protocol for Stress Testing

Forced degradation studies were conducted to establish the inherent stability characteristics of this compound and identify likely degradation products under various stress conditions [4]. These studies followed ICH guidelines Q1A(R2) and Q1B with slight modifications to accelerate degradation. The protocol subjected this compound to hydrolytic, oxidative, and photolytic stress conditions to generate potential degradation products [4].

For hydrolytic degradation, this compound was dissolved in 0.1N HCl (acidic), 0.1N NaOH (alkaline), and neutral conditions, then heated at 80°C for 2 hours [4]. Oxidative degradation was performed using 3% hydrogen peroxide at room temperature for 15 minutes, while photolytic stability was assessed by exposing solid this compound to visible and UV light (ICH Option 2 conditions) [4]. Additionally, thermal stability was evaluated under ICH storage conditions at real-time/room temperature and accelerated conditions (40°C/75% RH) to determine whether key degradation products formed under stress conditions also emerge during standard storage [4]. Samples were analyzed by UHPLC-PDA at 270 nm, with degradation products characterized using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy [4].

Degradation Pathways and Product Identification

The forced degradation studies revealed that this compound is susceptible to significant degradation under hydrolytic and oxidative conditions, with eight major degradation products (DP1-DP8) identified and characterized [4]. The proposed degradation pathways are illustrated in the following workflow:

G This compound This compound AcidicHydrolysis Acidic Hydrolysis (0.1N HCl, 80°C, 2h) This compound->AcidicHydrolysis AlkalineHydrolysis Alkaline Hydrolysis (0.1N NaOH, 80°C, 2h) This compound->AlkalineHydrolysis OxidativeStress Oxidative Stress (3% H₂O₂, RT, 15min) This compound->OxidativeStress PhotolyticStress Photolytic Stress (UV/Vis Light) This compound->PhotolyticStress DP2 DP2 Amide hydrolysis AcidicHydrolysis->DP2 DP5 DP5 Amide hydrolysis AcidicHydrolysis->DP5 DP1 DP1 Thiazole ring opening AlkalineHydrolysis->DP1 DP3 DP3 Thiazole modification AlkalineHydrolysis->DP3 DP4 DP4 Thiazole modification AlkalineHydrolysis->DP4 DP6 DP6 Amide hydrolysis AlkalineHydrolysis->DP6 OxidativeStress->DP5 DP7 DP7 N-oxidation OxidativeStress->DP7 DP8 DP8 N-oxidation OxidativeStress->DP8 PhotoDPs 12 Photolytic DPs Structural rearrangement PhotolyticStress->PhotoDPs

Figure 1: Experimental workflow for forced degradation studies of this compound showing major degradation pathways under different stress conditions

The structural elucidation of degradation products revealed several critical degradation pathways. Under acidic and alkaline conditions, this compound underwent amide hydrolysis, yielding DP2 and DP6 [4]. In alkaline conditions, the thiazole moiety underwent deprotonation with hydroxide ion, leading to ring opening and subsequent formation of DP3 and DP4 through a multistep reaction [4]. Oxidative conditions produced N-oxidation products (DP7 and DP8), while photolytic stress resulted in discoloration of the solid form and generated twelve additional degradation products through structural rearrangements [4].

Table 2: Major degradation products of this compound identified under various stress conditions

Stress Condition Degradation Products Proposed Structure Key Transformation
Acidic hydrolysis DP2, DP5 Amide hydrolysis products Amide bond cleavage
Alkaline hydrolysis DP1, DP3, DP4, DP6 Thiazole modification products Thiazole ring opening
Oxidative stress DP5, DP7, DP8 N-oxidation products Pyridine and piperazine N-oxidation
Photolytic stress 12 unidentified DPs Structural rearrangements Photo-induced rearrangement
Thermal stress DP6 Amide hydrolysis product Amide bond cleavage

Notably, DP6 was also observed during room temperature and accelerated (40°C/75% RH) ICH storage conditions, indicating its relevance for long-term stability considerations [4]. The identification of common transformation pathways between this compound's in vivo metabolites and its stress degradation products provides critical insights for predicting metabolic fate from stability data [4].

Metabolic Stability Assessment Protocol

Metabolic Stability Experimental Procedure

The metabolic stability of this compound was evaluated in rat liver microsomes (RLMs) to determine its susceptibility to hepatic metabolism and estimate key pharmacokinetic parameters [1]. The incubation mixture contained 1 μM this compound, 1 mg/mL microsomal protein, and 1 mM NADPH in phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ in a final volume of 1 mL [1]. The metabolic reaction was initiated by adding NADPH and conducted at 37°C with continuous shaking.

Aliquots (100 μL) were taken at specific time intervals (0, 2.5, 5, 10, 15, 20, 40, and 50 minutes) and the reaction was immediately terminated by adding 200 μL of ice-cold acetonitrile [1]. The samples were centrifuged at 14,000 rpm for 12 minutes at 4°C to remove precipitated proteins, and the supernatants were filtered through 0.22 μm syringe filters [1]. The filtered samples were diluted twofold with mobile phase to ensure this compound concentrations remained within the linear dynamic range of the LC-MS/MS method. A 1 mL aliquot of the diluted solution was transferred to an HPLC vial, followed by addition of 50 μL of working internal standard solution (2 μg/mL bosutinib) [1]. The samples were then analyzed using the validated LC-MS/MS method described in Section 2.

Data Analysis and Kinetic Parameter Calculation

The metabolic stability data were analyzed by plotting the natural logarithm of the remaining this compound percentage against incubation time [1]. The elimination rate constant (k) was determined from the slope of the linear regression line. The in vitro half-life (t₁/₂) was calculated using the equation t₁/₂ = 0.693/k, while intrinsic clearance (CLint) was determined using the well-stirred model: CLint = k / (mg microsomal protein/mL) [1]. These parameters are essential for predicting in vivo hepatic clearance and bioavailability.

The metabolic stability assessment revealed that this compound has an in vitro half-life of 50.38 minutes in RLMs, with intrinsic clearance of 3.11 ± 0.2 mL/min/kg [1]. The rate of disappearance of this compound during incubation with RLMs was almost linear throughout the incubation period, indicating consistent metabolic capacity under the experimental conditions [1]. The following workflow illustrates the experimental procedure:

G Start Prepare incubation mixture: 1 μM this compound, 1 mg/mL RLMs, 1 mM NADPH, pH 7.4 buffer Step1 Initiate reaction with NADPH Incubate at 37°C with shaking Start->Step1 Step2 Collect aliquots at timepoints: 0, 2.5, 5, 10, 15, 20, 40, 50 min Step1->Step2 Step3 Terminate reaction with ice-cold acetonitrile (2:1 v/v) Step2->Step3 Step4 Centrifuge at 14,000 rpm 12 min at 4°C Step3->Step4 Step5 Filter supernatant through 0.22 μm syringe filter Step4->Step5 Step6 Dilute 2x with mobile phase Add internal standard Step5->Step6 Step7 LC-MS/MS analysis using validated method Step6->Step7 Step8 Calculate kinetic parameters: t₁/₂ = 0.693/k, CLint = k / [protein] Step7->Step8

Figure 2: Experimental workflow for metabolic stability assessment of this compound in liver microsomes

The moderate metabolic stability profile of this compound suggests good bioavailability and supports its potential for oral administration [1]. These findings align with clinical observations of this compound's pharmacokinetics, which include an extended half-life (up to 33 hours at higher doses) that suggests potential for accumulation, particularly relevant for long-term treatment of chronic conditions like multiple sclerosis [4].

Application to Pharmacokinetic and Excretion Studies

The validated LC-MS/MS method has been successfully applied to measure the rate of this compound excretion in rat urine following a single oral dose of 33.3 mg/kg [1]. Although the complete excretion data were not fully detailed in the available literature, the method demonstrated sufficient sensitivity and specificity to quantify this compound in urine matrices, highlighting its utility for comprehensive absorption, distribution, metabolism, and excretion (ADME) studies [1].

Additionally, the application of this analytical method to neurodegenerative disease research has revealed significant insights into this compound's neuroprotective properties. Recent studies have demonstrated that this compound treatment limits neuronal damage, as measured by serum neurofilament light chain (NfL) concentration, in models of neuroimmune-driven neurodegenerative disease [3]. Specifically, this compound treatment in experimental autoimmune encephalitis (EAE) mice, a model that mimics aspects of multiple sclerosis, resulted in significantly lower serum NfL levels compared to untreated controls, indicating reduced axonal damage and neuroprotection [3].

The correlation between this compound's pharmacokinetic profile and its pharmacodynamic effects in the central nervous system is particularly noteworthy. This compound accumulates in the CNS at therapeutically relevant concentrations, and its neuroprotective action results primarily from dual targeting of mast cell and microglia/macrophage activity, subsequently remodeling the neuronal microenvironment [3]. These findings support the application of the validated analytical methods not only for conventional pharmacokinetic studies but also for investigating this compound's distribution to target tissues and its relationship to therapeutic effects in neurological disorders.

Regulatory Considerations and Compliance

The analytical methods and stability protocols described herein adhere to current regulatory standards for pharmaceutical development. The LC-MS/MS method validation followed the FDA Bioanalytical Method Validation Guidelines, assessing key parameters including specificity, linearity, accuracy, precision, and stability [1]. Similarly, forced degradation studies complied with ICH Guidelines Q1A(R2) and Q1B for stability testing of new drug substances and products [4].

Recent in silico toxicity assessments of this compound and its degradation products have identified several potential safety concerns that should be considered during pharmaceutical development [4]. This compound and certain degradation products (DP3/UV-DP6) were predicted to exhibit cardiotoxicity (hERG channel inhibition), phospholipidosis, skin irritation/sensitization, and methemoglobinemia [4]. These findings highlight the importance of comprehensive impurity profiling and monitoring during product shelf life.

Furthermore, a preliminary environmental risk assessment following EMA guidelines calculated the predicted environmental concentration (PEC) of this compound in surface waters as 4.2 μg/L, significantly exceeding the EMA's 0.01 μg/L action limit [4]. This indicates the need for appropriate environmental risk management strategies as part of the overall regulatory submission package for this compound-containing products.

Conclusion

The application notes and protocols presented in this document provide comprehensive guidance for the analysis and stability assessment of this compound in pharmaceutical development and research settings. The validated LC-MS/MS method offers sensitive and reliable quantification of this compound in biological matrices, with demonstrated applications in metabolic stability studies and excretion profiling [1]. The forced degradation studies have elucidated this compound's stability characteristics under various stress conditions, identifying major degradation pathways and products that inform formulation development and storage conditions [4].

These analytical protocols support the ongoing development of this compound for multiple therapeutic indications, particularly neurodegenerative diseases where understanding its pharmacokinetic profile and stability is essential for establishing dosing regimens and product shelf life. The integration of these analytical methods with pharmacological assessments, such as the measurement of neurofilament light chain as a biomarker of neuroprotection, provides a comprehensive framework for advancing this compound through clinical development and regulatory approval [3].

References

Masitinib safety profile adverse events management

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Event Profile: Quantitative Summary

The following tables consolidate adverse event data from a meta-analysis of randomized controlled trials (RCTs) in neurodegenerative diseases [1].

Table 1: Overall Incidence of Adverse Events in Neurodegenerative Diseases

Adverse Event Category Risk Ratio (RR) vs. Placebo 95% Confidence Interval P-value
Any grade (any dose) 1.12 [1.07 to 1.17] < 0.01
Severe 1.36 [1.07 to 1.73] 0.01
Non-fatal serious 1.80 [1.40 to 2.32] < 0.01
Leading to discontinuation 3.22 [2.05 to 5.07] < 0.01
Leading to death 0.87 [0.47 to 1.61] 0.66

Table 2: Incidence by Common Masitinib Dose [1]

Adverse Event Category 3.0 mg/kg/day 4.5 mg/kg/day
Any grade RR = 1.13, P = 0.01 RR = 1.11, P < 0.01
Severe RR = 1.08, P = 0.75 (Not Significant) RR = 1.50, P < 0.01
Non-fatal serious RR = 1.39, P = 0.13 (Not Significant) RR = 1.84, P < 0.01

FAQs on Safety and Management for Researchers

What is the most common type of adverse event associated with this compound? The most frequent adverse events are gastrointestinal (e.g., nausea, vomiting, diarrhea), skin reactions (e.g., rash, pruritus), and edema (mainly facial). These are consistent with the known profile of tyrosine kinase inhibitors [2] [3]. In one Alzheimer's disease trial, over 80% of participants in the this compound group experienced at least one adverse event [3].

Are there any severe or life-threatening risks to monitor? Yes, clinical trials have reported serious adverse events. Key areas of concern include:

  • Hematological Toxicity: Neutropenia and anemia have been observed [4].
  • Hepatotoxicity: Elevated liver enzymes require monitoring [4].
  • Cardiovascular Effects: Cases of QT prolongation and a potential risk of ischemic heart disease have been identified, leading to voluntary pauses in some clinical trials for further investigation [5] [4].
  • Serious Skin Reactions: Severe rash can occur and may lead to treatment discontinuation [2].

How does the dose influence the safety profile? Dose is a critical factor. The 3.0 mg/kg/day dose showed no significant increase in severe or serious non-fatal adverse events compared to placebo, whereas the 4.5 mg/kg/day dose showed a significantly higher incidence [1]. This suggests a more favorable safety profile at the lower dose, though efficacy must be considered.

What handling and stability considerations are important for the drug substance in a lab setting? For experimental use, note that this compound can degrade under various conditions [4]:

  • Hydrolytic Degradation: Occurs in acidic and alkaline conditions, leading to products like hydrolyzed amide (DP2, DP6).
  • Oxidative Degradation: Forms products such as pyridine N-oxide (DP5).
  • Photolytic Degradation: Solid this compound may undergo discoloration, indicating degradation. It is advisable to conduct forced degradation studies under ICH guidelines (hydrolytic, oxidative, photolytic) to identify and characterize degradation products relevant to your formulation and storage conditions.

Mechanistic Insights and Experimental Workflow

This compound is a tyrosine kinase inhibitor targeting c-Kit, PDGFR, Lyn, and Fyn kinases [5] [6]. Its neuroprotective effect in research models is linked to modulation of microglia and mast cells, reducing neuroinflammation [7] [8]. Some adverse events are mechanistically linked to its targets; for example, diarrhea may be related to c-Kit inhibition in intestinal Cajal cells, and edema to PDGFR blockade [2].

For a standardized approach to assessing this compound's stability—a key aspect for experimental reproducibility—you can follow this workflow derived from analytical chemistry studies [4]:

G cluster_0 Key Stress Conditions Start Start: this compound Stability Testing Step1 Apply Stress Conditions Start->Step1 Step2 Analyze Samples (UHPLC-PDA) Step1->Step2 A1 Acidic Hydrolysis Step3 Characterize Degradation Products (HRMS/NMR) Step2->Step3 Step4 Propose Degradation Pathways Step3->Step4 Step5 Predict Toxicity (in silico tools) Step4->Step5 End Report & Conclude Step5->End A2 Alkaline Hydrolysis A3 Oxidative Stress A4 Photolytic Stress

Key Takeaways for Your Research

  • Safety Profile is Manageable but Requires Vigilance: The most common AEs (rash, edema, GI events) are generally non-life-threatening but often lead to dose modifications. Serious AEs, though less frequent, require careful monitoring protocols.
  • Dose Selection is Critical: The 3.0 mg/kg/day dose presents a significantly better severe AE profile than the 4.5 mg/kg/day dose in clinical trials [1]. This is a key consideration for preclinical and clinical study design.
  • Consider Drug Stability in Experiments: The compound undergoes degradation under various conditions. For reliable experimental results, ensure proper storage and consider stability in your formulation.

References

Masitinib metabolite identification structural characterization

Author: Smolecule Technical Support Team. Date: February 2026

Masitinib Metabolic Pathways and Metabolite Profiles

The metabolism of this compound involves multiple Phase I and II pathways, leading to a variety of metabolites. The tables below summarize the identified metabolites and the enzymes responsible for their formation.

Metabolite ID Mass (m/z [M+H]⁺) Metabolic Reaction Key Fragment Ions (m/z) Notes
This compound (Parent) 499 -- 399 (loss of methyl piperazine) [1] --
M485 / AB3280 (N-desmethyl) 485 N-demethylation [1] [2] 399 [1] Primary active metabolite [2]
M515 (multiple) 515 N-oxide formation, Benzylic hydroxylation [1] 497.4, 497.1, 397.2, 397.1 [1] Multiple isomeric metabolites
M529 529 Oxidation + Hydroxylation [1] 511, 399, 98 [1] --
Phase II Conjugates Varies Glucuronidation [3] [4] -- Four glucuronide conjugates identified in vivo [3] [4]
Pathway / Adduct Type Key CYP Enzymes Trapping Agent Adduct Mass (m/z [M+H]⁺)
Primary Oxidative Metabolism CYP3A4, CYP2C8, (minor: CYP3A5, CYP2D6) [2] -- --
Reactive Iminium Ion Formation CYP3A4, CYP2C8 [2] Potassium Cyanide (KCN) 510, 524, 526, 538 [2]
Glutathione (GSH) Adducts -- Glutathione (GSH) Not detected [1]

Experimental Protocols for Metabolite Identification

Here are detailed methodologies for in vitro and in vivo metabolite identification and profiling, based on published studies.

Protocol 1: In Vitro Metabolite Identification using Rat Liver Microsomes (RLMs) [1]

This protocol is used for initial screening of Phase I metabolites and reactive intermediates.

  • 1. Incubation Preparation

    • Test System: Rat Liver Microsomes (RLMs) at 1.0 mg protein/mL.
    • Buffer: 50 mM Na/K Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl₂.
    • Substrate: this compound (30 µM).
    • Cofactor: 1.0 mM NADPH (to initiate reaction).
    • Trapping Agents (optional): Include 1.0 mM KCN for reactive iminium ions or 1.0 mM GSH for soft electrophiles.
    • Total Volume: 1 mL.
    • Controls: Run negative controls without NADPH.
  • 2. Incubation and Termination

    • Pre-incubate the mixture (without NADPH) for 10 minutes at 37°C in a shaking water bath.
    • Start the reaction by adding NADPH.
    • Incubate for 120 minutes.
    • Terminate the reaction by adding 2 mL of ice-cold acetonitrile.
  • 3. Sample Processing

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet proteins.
    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas.
    • Reconstitute the dry residue in 1:1 ACN/Water for LC-MS analysis.
  • 4. LC-MS/MS Analysis [1] [5]

    • Column: Reversed-phase C18 (e.g., 50 mm × 2.1 mm, 1.8 µm).
    • Mobile Phase: A) 10 mM Ammonium Formate (pH ~4.2), B) Acetonitrile.
    • Gradient: 5% B to 40% B over 30 minutes, hold, then re-equilibrate.
    • Flow Rate: 0.2 mL/min.
    • Detection: Triple Quadrupole MS with positive electrospray ionization (ESI+).
    • Scan Modes:
      • Full Scan: To detect potential metabolites.
      • Product Ion Scan: To elucidate metabolite structures via fragmentation patterns.

The following workflow diagram outlines the key steps of this protocol:

Prepare RLM\nIncubation Prepare RLM Incubation Initiate Reaction\nwith NADPH Initiate Reaction with NADPH Prepare RLM\nIncubation->Initiate Reaction\nwith NADPH Incubate at 37°C\nfor 120 min Incubate at 37°C for 120 min Initiate Reaction\nwith NADPH->Incubate at 37°C\nfor 120 min Quench with\nIce-Cold ACN Quench with Ice-Cold ACN Incubate at 37°C\nfor 120 min->Quench with\nIce-Cold ACN Centrifuge to\nPellet Proteins Centrifuge to Pellet Proteins Quench with\nIce-Cold ACN->Centrifuge to\nPellet Proteins Evaporate\nSupernatant (N₂) Evaporate Supernatant (N₂) Centrifuge to\nPellet Proteins->Evaporate\nSupernatant (N₂) Reconstitute in\nLC-MS Solvent Reconstitute in LC-MS Solvent Evaporate\nSupernatant (N₂)->Reconstitute in\nLC-MS Solvent Analyze by\nLC-MS/MS Analyze by LC-MS/MS Reconstitute in\nLC-MS Solvent->Analyze by\nLC-MS/MS Detect Metabolites\n(Full MS Scan) Detect Metabolites (Full MS Scan) Analyze by\nLC-MS/MS->Detect Metabolites\n(Full MS Scan) Characterize Structures\n(MS/MS Scan) Characterize Structures (MS/MS Scan) Detect Metabolites\n(Full MS Scan)->Characterize Structures\n(MS/MS Scan)

Protocol 2: In Vivo Metabolite Identification in Rat Urine [3] [4]

This protocol identifies both Phase I and Phase II metabolites excreted in urine.

  • 1. Dosing and Sample Collection

    • Animals: Sprague-Dawley rats (n=6).
    • Dose: this compound at 33 mg/kg via oral gavage.
    • Urine Collection: Collect urine at pre-determined intervals (0, 6, 12, 18, 24, 48, 72, 96 hours) post-dosing and store at -20°C.
  • 2. Sample Preparation (Liquid-Liquid Extraction)

    • Thaw urine samples and filter through a 0.45 µm syringe filter.
    • Add an equal volume of ice-cold acetonitrile to the urine sample.
    • Vortex vigorously for 1 minute.
    • Store the mixture at 4°C overnight to induce phase separation.
    • Collect both the organic (ACN) and aqueous layers separately to ensure comprehensive metabolite recovery.
    • Evate both layers to dryness under a stream of nitrogen.
    • Reconstitute each dried extract in 1 mL of LC mobile phase for analysis.
  • 3. LC-MS/MS Analysis

    • Use conditions similar to Protocol 1, Step 4.
    • Analyze both the organic and aqueous layers. The organic layer typically contains Phase I metabolites and the parent drug, while the aqueous layer contains more polar Phase II conjugates like glucuronides [3] [4].

Troubleshooting Common Experimental Issues

Here are solutions to specific problems you might encounter during your experiments.

Problem & Phenomenon Possible Root Cause Solution / Verification Method
Unexpected or Unidentified Peaks in Chromatogram Formation of degradation products (DPs) under stress conditions [6]. Compare with forced degradation studies: perform acid/base hydrolysis and oxidative stress on this compound standard. Correlate DPs with known metabolites [6].
Low Abundance of Reactive Metabolite Adducts Low formation yield or suboptimal trapping conditions. Confirm KCN is fresh and concentration is correct (1.0 mM). Use human liver microsomes (HLMs) for human-relevant phenotyping [2].
Poor Chromatographic Resolution of Metabolites Co-elution of isomeric metabolites (e.g., different hydroxylation sites). Optimize LC gradient (e.g., shallower slope). Use high-resolution mass spectrometry (HRMS) for precise mass differentiation [6].
Discrepancy Between In Vitro and In Vivo Metabolite Profiles Absence of Phase II conjugation in microsomal systems. Use hepatocytes instead of microsomes, as they contain full Phase I and II enzyme systems. Always complement RLM studies with in vivo urine analysis [3] [4].
This compound Instability During Analysis Chemical degradation in solution or solid state [6]. For solutions, ensure appropriate pH and avoid prolonged storage. For solid, protect from light and moisture, as discoloration indicates photodegradation [6].

Key Technical Insights for Researchers

  • Correlate Degradation Products and Metabolites: Some degradation products formed under forced stress conditions (like hydrolysis) are identical to metabolites found in vivo (e.g., products of amide bond cleavage). This correlation can help in identifying and rationalizing the structures of unknown peaks found in stability or metabolism studies [6].
  • Focus on Human-Relevant Enzymes: While rat models are useful, confirm human metabolism pathways using pooled Human Liver Microsomes (HLMs) and reaction phenotyping. The key enzymes for this compound's metabolic activation in humans are CYP3A4 and CYP2C8 [2].
  • Investigate Toxicity Mechanisms: The formation of reactive iminium ion metabolites, trapped as cyano adducts, is a recognized bioactivation pathway. This mechanism is a suspected contributor to this compound's observed clinical hepatotoxicity and should be considered in safety assessments [1] [2].

References

Masitinib drug interactions contraindications

Author: Smolecule Technical Support Team. Date: February 2026

Masitinib: Mechanism & Key Targets

This compound is an orally administered tyrosine kinase inhibitor. Its primary mechanism of action involves inhibiting specific tyrosine kinases, which are enzymes crucial for cellular signaling processes [1].

The table below summarizes its primary known molecular target:

Target Action Organism Primary Therapeutic Context
Proto-oncogene tyrosine-protein kinase Src Inhibitor Humans Investigational use in human cancers, ALS, etc. [1]

It is important to note that this compound is a multi-kinase inhibitor. While Src is explicitly listed, its profile likely includes other targets such as c-KIT and platelet-derived growth factor receptor (PDGFR), based on its veterinary use for mast cell tumors (which are often driven by c-KIT mutations) and known scientific literature [1].

Drug Interactions & Contraindications

A comprehensive, clinically established list of drug interactions and contraindications for this compound is Not Available in the searched sources [1]. This is a critical data gap for researchers designing clinical trials or combination therapies.

  • Structured data on cytochrome P450 enzyme interactions, transporter-based interactions, and common contraindicating conditions were not found.
  • The general advice for researchers is to consult the official investigator's brochure for the most detailed and up-to-date safety information.

Research Context & Experimental Insights

To aid your troubleshooting and experimental design, here is context on how this compound is currently being studied, which informs potential areas for interaction and combination strategies.

Research Context Relevant Findings Potential Experimental Considerations
Human Clinical Trials Phase 3 trials ongoing for Amyotrophic Lateral Sclerosis (ALS) and metastatic prostate cancer, often in combination with standard therapies like riluzole [2] [3]. Closely monitor for interactions with background medications. The "normal progressor" patient population may be most responsive in ALS [2].
Preclinical Neurodegenerative Research Shows neuroprotective effects in an EAE model, linked to reduced serum Neurofilament Light Chain (NfL), a biomarker of neuronal damage [4]. Serum NfL can be a valuable biomarker for assessing efficacy and neuronal damage in experimental models [4].
Oncogenic Signaling Pathways SHP2 phosphatase is a key effector for oncogenic KIT and PDGFRα mutants; SHP2 inhibition synergizes with TKIs in some cancers [5] [6] [7]. Research suggests investigating this compound in combination with SHP2 inhibitors or other targeted drugs could be a strategy to overcome resistance [6] [7].

Experimental Protocol: Assessing Efficacy in a Neurodegeneration Model

For researchers, here is a summarized experimental methodology from a recent preclinical study that evaluated this compound's neuroprotective effect [4].

  • 1. Animal Model: Female C57BL/6 mice with Experimental Autoimmune Encephalomyelitis (EAE) induced by MOG 35-55 peptide immunization.
  • 2. Treatment Groups: Mice were randomly assigned to:
    • Control (vehicle)
    • This compound 50 mg/kg/day (M50)
    • This compound 100 mg/kg/day (M100)
  • 3. Dosing Schedule: Treatment began 14 days post-induction (after symptoms were established) and continued for 15 days.
  • 4. Key Assessments:
    • Biomarker Analysis: Serum NfL levels measured via tail vein blood on days 1, 8, and 15.
    • Cytokine Profiling: Quantification of pro-inflammatory cytokines from samples collected at endpoint.
    • Functional Assessment: Grip strength tests performed during the study period.

This compound's Signaling Pathway

The following diagram summarizes the primary signaling pathway and neuroprotective mechanism of action of this compound, as indicated by the search results.

G This compound This compound TyrosineKinases Tyrosine Kinases (e.g., Src, c-KIT, PDGFR) This compound->TyrosineKinases Inhibits MicrogliaMastCells Activated Microglia & Mast Cells TyrosineKinases->MicrogliaMastCells Activates Neuroinflammation Chronic Neuroinflammation MicrogliaMastCells->Neuroinflammation Drives NeuronalDamage Neuronal Damage Neuroinflammation->NeuronalDamage SerumNfL ↑ Serum Neurofilament Light Chain (NfL) NeuronalDamage->SerumNfL FunctionalDecline Functional Decline (e.g., Grip Strength) NeuronalDamage->FunctionalDecline

The search results indicate that this compound's neuroprotective effect is linked to its ability to target the innate neuroimmune system [4]. By inhibiting tyrosine kinases in activated microglia and mast cells, it limits chronic neuroinflammation, subsequently reducing neuronal damage. This reduction in damage is measurable through a decrease in serum NfL, a biomarker, and can lead to improved functional outcomes.

Key Considerations for Researchers

  • Information Gap: The lack of detailed drug interaction and contraindication data is a significant limitation. Filling this gap is a priority for safe experimental and clinical use.
  • Combination Therapy: Preclinical evidence suggests investigating this compound in combination with other agents (like SHP2 inhibitors) could be a fruitful research avenue to overcome resistance in oncology [6] [7].
  • Biomarker Utility: Incorporating serum NfL measurement into experimental protocols for neurodegenerative studies can provide a quantifiable readout of this compound's neuroprotective efficacy [4].

References

Masitinib stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Masitinib Storage & Handling FAQ

Here are answers to common questions researchers have regarding this compound stability.

What are the recommended storage conditions for this compound?

According to the manufacturer's Safety Data Sheet (SDS), the following conditions are recommended [1].

Form Temperature Duration
Powder -20°C 3 years
Powder 4°C 2 years
In solvent -80°C 6 months
In solvent -20°C 1 month

The SDS also advises keeping the container tightly sealed in a cool, well-ventilated area and away from direct sunlight and sources of ignition [1].

What are the key stability concerns beyond basic storage?

Recent forced degradation studies reveal that this compound is susceptible to multiple forms of degradation, which can impact experimental results [2].

  • Hydrolytic Degradation: this compound degrades under both acidic and alkaline conditions, primarily through amide hydrolysis [2].
  • Oxidative Degradation: Oxidation reactions can occur, leading to N-oxide formation and other products [2] [3].
  • Photolytic Degradation: Although previously thought to be stable, recent studies observed discoloration of solid this compound upon photolytic exposure and identified multiple photodegradation products [2] [3].

What personal protective equipment (PPE) should be used when handling this compound?

The SDS recommends the following to minimize exposure [1]:

  • Eye protection: Safety goggles with side-shields.
  • Hand protection: Protective gloves.
  • Skin and body protection: Impervious clothing.
  • Respiratory protection: A suitable respirator, while ensuring adequate ventilation to avoid inhaling dust or aerosols.

Troubleshooting Guide

Use this table to diagnose and address common stability-related issues.

Problem Potential Cause Recommended Action
Discoloration of powder Photodegradation or oxidative degradation [2]. Verify storage in the dark and confirm container is sealed. Check expiration date.
Formation of precipitate in solution Degradation product formation or precipitation due to solvent. Ensure storage at recommended temperature (-80°C or -20°C). Do not store solutions for longer than the recommended duration [1].
Unexpected chromatographic peaks Formation of degradation products (DPs) [2]. Review recent stress events (e.g., exposure to light, temperature shifts). Compare with characterized DPs; eight major DPs are known from hydrolytic/oxidative stress, and twelve from photolytic stress [2] [3].

Experimental Protocols for Stability Assessment

For researchers needing to validate stability, here are summaries of key methodologies from the literature.

Forced Degradation Study Protocol

This method helps identify and characterize degradation products [2].

  • Preparation: Prepare separate samples of this compound pure substance.
  • Stress Conditions:
    • Acidic Hydrolysis: Treat with hydrochloric acid (HCl) at room temperature. Monitor for degradation products DP2 and DP5 within 2 hours.
    • Alkaline Hydrolysis: Treat with sodium hydroxide (NaOH) at room temperature. Monitor for DP1-DP4 and DP6 within 2 hours.
    • Oxidative Stress: Treat with hydrogen peroxide (H₂O₂). Monitor for DP5, DP7, DP8 within 15 minutes.
    • Photolytic Stress: Expose solid this compound to light. Observe for discoloration and analyze for twelve specific photodegradation products via HRMS.
  • Analysis: Use UHPLC-PDA at a wavelength of 270 nm for hydrolytic and oxidative samples. Use High-Resolution Mass Spectrometry (HRMS) for photolytic samples.

Analytical Method for this compound Quantification

This validated LC-MS/MS method can be used to measure this compound concentration and monitor its stability [4] [5].

  • Column: C18 (50 mm × 2.1 mm, 1.8 μm)
  • Mobile Phase: Binary system of 35% solvent A (0.1% formic acid in H₂O, pH ~3.2) and 65% solvent B (acetonitrile)
  • Flow Rate: 0.25 mL/min
  • Injection Volume: 5 µL
  • Detection: Tandem Mass Spectrometry with Positive Electrospray Ionization (ESI+)
  • MRM Transition: 499 → 399 for this compound

Stability Workflow & Degradation Pathways

The following diagrams summarize the key processes and risks related to this compound stability.

G Start Start: this compound Handling Storage Storage Decision Start->Storage Soln Solution Storage->Soln Powder Powder Storage->Powder Cond1 Store at -80°C (6 months max) Soln->Cond1 Cond2 Store at -20°C (1 month max) Soln->Cond2 Cond3 Store at -20°C (3 years max) Powder->Cond3 Cond4 Store at 4°C (2 years max) Powder->Cond4 Risk Stability Risk Assessment Cond1->Risk Cond2->Risk Cond3->Risk Cond4->Risk Hydrolytic Hydrolytic Degradation (DP1-DP6) Risk->Hydrolytic Oxidative Oxidative Degradation (DP5, DP7, DP8) Risk->Oxidative Photolytic Photolytic Degradation (Discoloration, 12 DPs) Risk->Photolytic Action Troubleshoot & Analyze Hydrolytic->Action Oxidative->Action Photolytic->Action

This compound Stability and Risk Management Workflow

G This compound This compound Acidic Acidic Conditions This compound->Acidic Alkaline Alkaline Conditions This compound->Alkaline Oxidative Oxidizing Agent This compound->Oxidative Light Light Exposure This compound->Light DP25 Degradation Products DP2, DP5 Acidic->DP25 DP1346 Degradation Products DP1, DP3, DP4, DP6 Alkaline->DP1346 DP578 Degradation Products DP5, DP7, DP8 Oxidative->DP578 DP_Photo Multiple Photodegradation Products (12 DPs) Light->DP_Photo Toxicity Potential Mutagenic/ Teratogenic Effects DP25->Toxicity DP1346->Toxicity DP578->Toxicity DP_Photo->Toxicity

This compound Degradation Pathways and Risks

Key Technical Takeaway

A critical finding from recent research is that some degradation products (DPs) of this compound, particularly DP6, have been predicted through in silico studies to possess mutagenic and teratogenic potential [2] [3]. This underscores the importance of proper storage and handling not just for experimental integrity, but also for laboratory safety.

References

Dose Modification & Treatment Interruption Criteria

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the primary criteria for masitinib dose modification. These are synthesized from clinical trials in multiple sclerosis (MS), amyotrophic lateral sclerosis (ALS), and systemic mastocytosis [1] [2] [3].

Category Criterion / Event Recommended Action
Insufficient Response Lack of efficacy with no associated toxicity [1]. Dose increase permitted (e.g., by 1.5 mg/kg/day) [1].
Manageable Toxicity Occurrence of drug-related adverse events [1]. Temporary interruption and/or dose reduction (e.g., by 1.5 mg/kg/day) [1].
Severe Toxicity Severe skin toxicity or severe neutropenia [3]. Requires treatment interruption; protocol amendment may restrict further enrollment of at-risk populations [3].
Specific Severe Adverse Events (SAEs) Diarrhea, rash, asthenia, edema, nausea; or ischemic heart disease, autoimmune-like hepatitis, Stevens-Johnson Syndrome [1] [4]. Interrupt treatment and manage clinically. Higher incidence of severe/serious events is associated with this compound versus placebo [1] [4].

Experimental Protocol & Management Workflow

The following diagram illustrates the decision-making workflow for managing this compound treatment in a study setting, based on the established criteria.

Start Patient on this compound AE Adverse Event (AE) / Lack of Response? Start->AE E1 Assess Severity & Causality AE->E1 Yes E5 Consider DOSE INCREASE for insufficient response (e.g., +1.5 mg/kg/day) AE->E5 Lack of Response & No Toxicity Continue Continue Treatment at Current Dose AE->Continue No E2 Is it Severe/Serious or Related to Treatment? E1->E2 E3 Manage per Protocol: - Supportive care - Treat symptoms E2->E3 No, or Mild/Moderate E4 TREATMENT INTERRUPTION - Consider dose reduction upon restart (e.g., -1.5 mg/kg/day) E2->E4 Yes E3->Continue E4->Continue Once resolved

Protocol Details:

  • Dose Adjustment Steps: Changes are typically made in increments of 1.5 mg/kg/day [1].
  • Concomitant Medications: To mitigate common AEs like rash, mandatory pre-medication with cetirizine (10 mg/day) for the first 30 days is required in some protocols [1].
  • Prohibited Therapies: Concomitant use of immunomodulators, immunosuppressants, chemotherapy, or corticosteroids is generally prohibited, with exceptions for managing acute demyelinating events (e.g., methylprednisolone) [1].

Key Considerations for Trial Design

When designing studies involving this compound, incorporate these elements based on previous trial experience:

  • Predefined Response & Toxicity Criteria: Clearly define "insufficient response" and "manageable toxicity" in the protocol to guide dose adjustments [1] [3].
  • Risk Mitigation Strategies: Implement proactive measures for known risks, such as pre-medication for rash and regular cardiac monitoring due to the risk of ischemic heart disease [1] [4].
  • Centralized Review: Consider a blinded central document review to ensure consistent application of diagnostic and eligibility criteria across study sites [3].

References

Masitinib & Multidrug Resistance: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Q1: How does masitinib reverse multidrug resistance in cancer cells? this compound directly inhibits the function of key ABC transporters, which are often overexpressed in cancer cells and pump chemotherapeutic drugs out, leading to resistance [1] [2]. It acts as a potent antagonist of ABCC10 (MRP7) and ABCG2 (BCRP).

The table below summarizes the key findings on this compound's reversal of MDR in vitro.

ABC Transporter Targeted Model Cell Lines Used Substrate Chemotherapeutics Affected Key Findings on this compound Action

| ABCC10 (MRP7) [1] | HEK293/ABCC10 [1] | Paclitaxel, Docetaxel [1] | • At 2.5 µM, increased intracellular accumulation of paclitaxel [1]. • Inhibited ABCC10 transport activity without altering protein expression levels [1]. | | ABCG2 (BCRP) [2] | HEK293/ABCG2, H460/MX20 [2] | Mitoxantrone (MX), SN38, Doxorubicin [2] | • At 1.25 and 2.5 µM, significantly decreased resistance to MX, SN38, and doxorubicin [2]. • Increased intracellular accumulation of [³H]-MX and decreased its efflux [2]. |

Q2: What are the established experimental protocols for studying this? The core methodology for investigating this compound's MDR reversal involves cell viability assays, intracellular drug accumulation/efflux studies, and protein analysis.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay) This standard assay determines the degree of resistance reversal by this compound [1] [2].

  • Cell Lines: Use transporter-overexpressing cells (e.g., HEK293/ABCC10) and their parental/vector-controlled counterparts [1].
  • Procedure:
    • Seed cells in 96-well plates (5,000-6,000 cells/well) and incubate for 24 hours [1] [2].
    • Pre-treat cells with non-toxic concentrations of this compound (e.g., 1.25 µM, 2.5 µM) or a control for 1 hour [1].
    • Add a range of concentrations of the chemotherapeutic drug (e.g., paclitaxel, mitoxantrone).
    • Incubate for 72 hours, then add MTT reagent.
    • After 4 hours, solubilize formazan crystals with DMSO and measure absorbance at 570 nm [1].
  • Data Analysis: Calculate the IC₅₀ values with and without this compound. The degree of resistance reversal is the ratio of IC₅₀ (without this compound) to IC₅₀ (with this compound) [1].

2. Intracellular Drug Accumulation and Efflux Assay This protocol directly measures the transporter inhibition by this compound.

  • Radiolabeled or Fluorescent Substrates: Use substrates like [³H]-Paclitaxel for ABCC10 or [³H]-Mitoxantrone for ABCG2 [1] [2].
  • Accumulation Assay:
    • Incubate cells with the substrate in the presence or absence of this compound (e.g., 2.5 µM) for a set time (e.g., 2 hours) [1].
    • Wash cells with ice-cold PBS and lyse.
    • Measure the intracellular radioactivity or fluorescence, which corresponds to the amount of drug retained [2].
  • Efflux Assay:
    • Pre-load cells with the substrate.
    • Replace medium with a substrate-free medium with or without this compound.
    • Measure the amount of substrate released into the medium over time [1].

3. Protein Expression Analysis (Western Blot) This confirms that this compound's effect is due to transporter inhibition, not downregulation.

  • Analyze whole-cell lysates from treated and untreated cells.
  • Probe for the target transporter protein (e.g., ABCC10, ABCG2) and a loading control (e.g., GAPDH) [1] [2].
  • Studies confirm this compound does not significantly alter the expression level of the transporter proteins [1] [2].

The following diagram illustrates the core workflow for these experiments.

G cluster_main Experimental Workflow to Study MDR Reversal Start Start Experiment CellPrep Cell Preparation (Use transporter-overexpressing and control cell lines) Start->CellPrep Treatment Treatment Groups CellPrep->Treatment Group1 Chemo Drug Only Treatment->Group1 Group2 Chemo Drug + this compound Treatment->Group2 Assay Perform Functional Assays Group1->Assay Group2->Assay Viability MTT Viability Assay Assay->Viability IC50 Calculation Accumulation Drug Accumulation/Efflux Assay->Accumulation Intracellular Concentration Analysis Data Analysis & Conclusion Viability->Analysis Accumulation->Analysis

Mechanisms of Resistance to this compound Itself

While this compound is used to overcome resistance to other drugs, its own efficacy can be limited. Research into overcoming resistance to this compound is ongoing, with one primary mechanism identified.

Q3: What is a known mechanism of resistance to this compound, and how can it be addressed? A key mechanism involves the emergence of specific mutations in this compound's primary target, the c-Kit receptor.

  • Mechanism: The D816V mutation in the c-Kit tyrosine kinase confers resistance to several inhibitors. This compound has a notably higher affinity for the wild-type KIT compared to the D816V-mutated KIT [3]. When this mutant is present, this compound's ability to effectively inhibit signaling is reduced.
  • Potential Solution: Research into novel, more potent analogs is a primary strategy. For example, in virology, the development of masitinibL, a drug-like analog of this compound, was designed to have stronger inhibitory properties against the SARS-CoV-2 3CLpro while displaying lower activity against tyrosine kinases, potentially leading to a better safety and resistance profile [4].

The diagram below outlines this resistance mechanism and the research strategy to counter it.

G Problem Clinical Problem: Resistance to this compound Cause Identified Cause: D816V mutation in c-Kit target reduces drug binding affinity [3] Problem->Cause Strategy Research Strategy: Develop novel this compound analogs Cause->Strategy Action Rational Design: Modify structure to improve binding and reduce off-target effects Strategy->Action Goal Goal: Next-generation inhibitors with improved efficacy and reduced susceptibility to resistance Action->Goal

References

Masitinib optimal dosing duration neurodegenerative diseases

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Dosing & Efficacy Overview

Disease Phase Masitinib Dose (mg/kg/day) Treatment Duration Primary Efficacy Findings Key Safety Findings
Alzheimer's Disease [1] 3 4.5 24 weeks Significant benefit on ADAS-cog (cognitive function) [1] Known safety profile (e.g., rash, neutropenia) [1]
ALS (Confirmatory Trial) [2] 3 4.5 (+ riluzole) 48 weeks Trial designed to confirm survival benefit and functional (CAFS) improvement [2] Higher incidence of AEs vs. placebo; dose-dependent [3]
ALS (Previous Trial) [4] 2b/3 Not specified Not specified +12-month median survival benefit in a specific patient subgroup [4] -

Safety Profile and Dose Considerations

A 2024 meta-analysis highlights important safety considerations that are crucial for planning the duration and dose of any treatment protocol [3]:

  • Increased Adverse Events: The incidence of adverse events (AEs) of any grade, severe AEs, and AEs leading to dose reduction or permanent discontinuation was significantly higher in the this compound group compared to placebo across multiple neurodegenerative diseases [3].
  • Dose Dependency: The 4.5 mg/kg/day dose was associated with a significantly higher incidence of severe and serious non-fatal adverse events compared to placebo. In contrast, the 3 mg/kg/day dose showed no significant difference from placebo for these severe events, suggesting a better safety profile at this lower dose [3].

Preclinical Experimental Protocol

For laboratory research, a recent study used an Experimental Autoimmune Encephalomyelitis (EAE) mouse model, which models aspects of MS and neuroinflammation. The protocol below demonstrates a methodology for assessing this compound's neuroprotective effects, a key part of dose-response and duration studies [5] [6].

G cluster_0 Animal Model & Grouping cluster_1 Experimental Procedures & Timeline node1 EAE Model Induction node2 Treatment Phase node1->node2 node3 Assessment & Sampling node2->node3 node4 Endpoint Analysis node3->node4 A2 EAE induction via MOG 35-55 peptide A3 Randomization to 3 groups (n=13): • Control • this compound 50 mg/kg/day (M50) • this compound 100 mg/kg/day (M100) A2->A3 A1 A1 A1->A2 P2 Day 1-15: Daily oral this compound treatment P3 Blood collection for serum NfL: • Day 1 (Baseline) • Day 8 • Day 15 P2->P3 P4 Day 15: Cytokine analysis & final functional assessment P3->P4 P1 P1 P1->P2

Figure: Experimental workflow for evaluating this compound in an EAE mouse model, assessing neuroprotection and functional improvement over a 15-day treatment period [5] [6].

Key Experimental Details [5] [6]:

  • Model: EAE induced in female C57BL/6 mice via MOG 35-55 peptide immunization.
  • Treatment: this compound was administered orally daily for 15 days at 50 or 100 mg/kg/day.
  • Primary Neuroprotection Assay: Serum Neurofilament Light Chain (NfL) concentration, a biomarker of axonal damage.
  • Functional Assessment: Grip strength test.
  • Key Outcome: this compound treatment resulted in dose-dependent reductions in serum NfL (43% lower at 50 mg/kg, 60% lower at 100 mg/kg) and significantly slowed the deterioration of grip strength compared to the control group.

Key Takeaways for Researchers

  • Effective Dosing in Humans: The dose of 4.5 mg/kg/day is the most substantiated for human trials in AD and ALS, showing clinical benefit over 24 to 48 weeks [2] [1].
  • Safety vs. Efficacy Trade-off: While 4.5 mg/kg/day is effective, the 3 mg/kg/day dose presents a significantly better safety profile, which may be a critical factor for long-term treatment [3].
  • Optimal Duration is Unclear: The defined durations in clinical trials (24, 48 weeks) are study parameters, not established optimal durations. Long-term dosing strategies remain an area for further research [3] [1].

References

Key Laboratory Monitoring Parameters for Masitinib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary quantitative data relevant to monitoring masitinib in a research setting.

Parameter Category Key Parameters & Their Values Experimental Context & Notes

| Analytical Method (LC-MS/MS) | Linear Range: 5–200 ng/mL [1] LOQ (Limit of Quantification): 0.25 ng/mL [1] LOD (Limit of Detection): 0.76 ng/mL [1] Retention Time: ~5 min total run time [1] | Developed in Rat Liver Microsomes (RLMs). Method uses bosutinib as an internal standard (IS) and MRM transition of 499 → 399 [1]. | | Metabolic Stability | In vitro half-life (t₁/₂): 50.38 min [1] Intrinsic Clearance (CLᵢₙₜ): 3.11 ± 0.2 mL/min [1] | Measured in RLMs. A shorter half-life indicates higher metabolic lability. This compound's rate of disappearance was nearly linear throughout incubation [1]. | | Primary Molecular Targets (IC₅₀) | c-Kit (wild-type): 200 nM [2] PDGFRα/β: 540 / 800 nM [3] Lyn: 510 nM [3] CSF-1R: 90 nM [4] | IC₅₀ (half-maximal inhibitory concentration) measures potency. Lower values indicate greater potency. This compound is more selective against c-Kit than imatinib [2]. | | Reported In Vitro Side Effects | Hematological (anemia, lymphopenia, neutropenia, thrombocytopenia), gastrointestinal issues (nausea, vomiting), and elevated liver enzymes [5]. | Based on clinical trial data. Suggests monitoring blood counts and liver function in relevant in vivo or long-term cell culture studies [5]. |

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments cited in the monitoring parameters.

LC-MS/MS Quantification of this compound

This protocol is adapted from a validated method for quantifying this compound in a rat liver microsomes (RLMs) matrix [1].

  • Chromatographic Conditions:

    • Column: C18 (50 mm × 2.1 mm, 1.8 μm)
    • Mobile Phase: Binary system consisting of 35% solvent A (0.1% formic acid in H₂O, pH 3.2) and 65% solvent B (acetonitrile)
    • Flow Rate: 0.25 mL/min
    • Injection Volume: 5 µL
    • Run Time: 5 minutes
    • Column Temperature: 22 °C
  • Mass Spectrometric Conditions (MS/MS):

    • Ion Source: Positive Electrospray Ionization (ESI+)
    • Source Temperature: 350 °C
    • Capillary Voltage: 4000 V
    • Detection Mode: Multiple Reaction Monitoring (MRM)
    • MRM Transition for this compound: m/z 499 → 399
    • Internal Standard (IS): Bosutinib (MRM: m/z 530 → 141)
  • Sample Preparation (Protein Precipitation):

    • Add 2 mL of acetonitrile (ACN) to 1 mL of the calibration standard or sample in the RLMs matrix for protein precipitation.
    • Centrifuge at 14,000 rpm for 12 minutes at 4°C.
    • Collect and filter the supernatant using a 0.22 µm syringe filter.
    • Add 50 µL of the working internal standard (WI) solution to 1 mL of the prepared sample.
    • Inject 5 µL into the LC-MS/MS system.

The following diagram illustrates the analytical workflow:

start Sample Collection prep Protein Precipitation with ACN start->prep centrifuge Centrifuge (14,000 rpm, 12 min, 4°C) prep->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter inject Inject into LC-MS/MS (5 µL) filter->inject analyze LC-MS/MS Analysis inject->analyze result Data Quantification analyze->result

Assessing Metabolic Stability in Liver Microsomes

This protocol measures the intrinsic clearance of this compound, a critical parameter for predicting its in vivo bioavailability [1].

  • Incubation Procedure:

    • Prepare an incubation mixture containing:
      • 1 µM this compound
      • 1 mg/mL microsomal protein (e.g., from RLMs or HLMs)
      • 1 mM NADPH (in phosphate buffer, pH 7.4, with 3.3 mM MgCl₂)
      • Total volume: 1 mL
    • Initiate the metabolic reaction by adding NADPH.
    • Incubate the mixture at 37°C and stop the reaction at specific time intervals (e.g., 0, 2.5, 5, 10, 15, 20, 40, 50 minutes) by adding 2 mL of ice-cold ACN.
    • Centrifuge and prepare the samples as described in the LC-MS/MS protocol above.
    • Quantify the remaining this compound concentration at each time point using the LC-MS/MS method.
  • Data Calculation:

    • Plot the natural logarithm (ln) of the remaining this compound concentration against time.
    • The slope of the linear regression of this plot is the elimination rate constant (k).
    • Calculate the in vitro half-life: t₁/₂ = 0.693 / k
    • Calculate the intrinsic clearance: CLᵢₙₜ = (0.693 / t₁/₂) × (Incubation Volume / Microsomal Protein Amount)

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to optimize in the LC-MS/MS method for this compound? The MRM transition (m/z 499 → 399) is the cornerstone of the method's specificity [1]. Ensuring a clean chromatographic separation with a sharp peak, typically achieved with the described C18 column and mobile phase, is also vital for sensitivity and accurate integration.

Q2: What do this compound's metabolic stability parameters suggest about its in vivo behavior? The moderate in vitro half-life of approximately 50 minutes in RLMs suggests that this compound is not rapidly metabolized [1]. This typically correlates with a reasonable in vivo half-life and bioavailability, meaning it may not require excessively frequent dosing in animal studies to maintain effective concentrations.

Q3: Besides its primary targets, what other biologically relevant activities should I be aware of? Recent studies indicate that this compound is also a potent activator of the NLRP3 inflammasome [4] and a competitive inhibitor of the SARS-CoV-2 3CLpro (Main Protease) [6]. Depending on your research focus, these off-target activities could be a source of confounding effects or a primary area of investigation.

Q4: Are there any known drug-drug interaction concerns at the metabolic level? While the specific cytochrome P450 enzymes responsible for this compound's metabolism are not explicitly detailed in the search results, many tyrosine kinase inhibitors are metabolized by CYP3A4 [7] [8]. It is prudent to be cautious when co-administering this compound with strong CYP3A4 inducers or inhibitors in in vivo models.

References

Masitinib vs imatinib selectivity KIT inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Masitinib vs. Imatinib: A Direct Comparison

The table below summarizes the key comparative data for this compound and imatinib, primarily drawn from preclinical studies.

Inhibitor Property This compound Imatinib Experimental Context & Notes
KIT (wild-type) IC₅₀ 200 ± 40 nM [1] 470 ± 120 nM [1] Recombinant enzyme assay [1].
KIT (wild-type) Cell Proliferation IC₅₀ 150 ± 80 nM [1] Similar to this compound [1] Ba/F3 cells expressing human wild-type KIT [1].
KIT V559D (Juxtamembrane Mutant) IC₅₀ 3 ± 0.1 nM [1] Information missing Cell-based assay. V559D is a common activating mutation [1].
KIT D816V (Activation Loop Mutant) IC₅₀ 5.0 ± 2.0 µM [1] Resistant (>10 µM) [1] [2] Cell-based assay. D816V is common in systemic mastocytosis and is highly resistant to imatinib [1] [2].
Primary Kinase Targets KIT, PDGFR, Lyn [1] BCR-ABL, KIT, PDGFR [2] This compound shows greater selectivity for the type III RTK family [1].
Inhibition of c-Fms Weak (IC₅₀ 1.48 µM) [1] Inhibits [1] c-Fms inhibition may be linked to certain toxicities [1].
Inhibition of ABL Weak (IC₅₀ 1.20 µM) [1] Potent (primary target) [2] Imatinib's inhibition of ABL is associated with potential cardiotoxicity [1].
Mode of KIT Inhibition Competitive at low conc.; Mixed at high conc. [1] Strictly competitive [1] Kinetic analysis versus ATP [1].
Reported Preclinical Toxicity Low; no cardiotoxicity or genotoxicity observed in animals [1] Potentially cardiotoxic [1] Linked to its off-target inhibition of ABL [1].

Detailed Experimental Protocols from Key Studies

The comparative data in the table above is derived from standardized experimental methodologies. Here is a detailed breakdown of the key protocols used in the foundational preclinical study [1].

In Vitro Kinase Activity Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and imatinib against purified recombinant human kinase domains.
  • Methodology: An ELISA-based assay was used. The recombinant kinase (e.g., human wild-type KIT, amino acids 567–976) was incubated with the test inhibitor and ATP. The phosphorylation of a generic substrate, poly(Glu,Tyr 4∶1), was detected using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase. The signal was measured colorimetrically [1].
  • Kinetic Analysis: The mechanism of inhibition was determined by covarying the concentrations of ATP and the inhibitor. The resulting data was analyzed using Lineweaver-Burk plots to determine if the inhibition was competitive or mixed-type [1].
Cell-Based Proliferation and Phosphorylation Assays
  • Objective: To assess the functional consequences of KIT inhibition in a cellular context.
  • Cell Line: Ba/F3 cells, an interleukin-3 (IL-3)-dependent murine pro-B cell line, engineered to express human or murine wild-type or mutant KIT [1].
  • Proliferation Assay (WST-1): Transfected Ba/F3 cells were stimulated with Stem Cell Factor (SCF) instead of IL-3 to create KIT-dependent growth. Cells were treated with inhibitors, and proliferation was measured using the WST-1 colorimetric assay, which reflects metabolic activity and cell number. The IC₅₀ was calculated from the dose-response curve [1].
  • Immunoprecipitation and Western Blotting: To confirm target engagement, SCF-stimulated Ba/F3 cells were treated with inhibitors. KIT was immunoprecipitated from cell lysates, and its activation state was analyzed via Western blotting using an anti-phosphotyrosine antibody. The same membrane was often re-probed for total KIT to confirm equal loading [1].
  • Apoptosis Assay (FACS): To determine if inhibition leads to cell death, treated cells were stained with Annexin V and 7-amino-actinomycin D (7-AAD) and analyzed by Fluorescence-Activated Cell Sorting (FACS). This distinguishes early apoptotic (Annexin V+/7-AAD-) and late apoptotic/necrotic (Annexin V+/7-AAD+) cells [1].

Molecular Mechanisms and Signaling Pathways

The following diagram illustrates the KIT signaling pathway and the points of inhibition by this compound and imatinib.

kit_pathway SCF SCF KIT KIT SCF->KIT Binds KIT Dimer\n& Autophosphorylation KIT Dimer & Autophosphorylation KIT->KIT Dimer\n& Autophosphorylation Downstream Pathways\n(PI3K/AKT, RAS/MAPK, JAK/STAT) Downstream Pathways (PI3K/AKT, RAS/MAPK, JAK/STAT) KIT Dimer\n& Autophosphorylation->Downstream Pathways\n(PI3K/AKT, RAS/MAPK, JAK/STAT) Activates Cellular Outcomes\n(Proliferation, Survival, Migration) Cellular Outcomes (Proliferation, Survival, Migration) Downstream Pathways\n(PI3K/AKT, RAS/MAPK, JAK/STAT)->Cellular Outcomes\n(Proliferation, Survival, Migration) This compound This compound This compound->KIT Dimer\n& Autophosphorylation Competes with ATP Inhibits Imatinib Imatinib Imatinib->KIT Dimer\n& Autophosphorylation Competes with ATP Inhibits

Key Insights on Selectivity and Mutations:

  • Mechanism of Action: Both drugs act as ATP-competitive inhibitors within the kinase domain of KIT, preventing its autophosphorylation and activation [1].
  • Differential Binding: Kinetic studies and molecular modeling suggest this compound and imatinib bind to KIT in distinct ways. While imatinib is strictly competitive with ATP, this compound shows a mixed mechanism at higher concentrations, implying a different binding mode that may contribute to its unique profile [1].
  • Impact of Mutations: The clinical efficacy of these drugs is highly dependent on KIT mutation status.
    • Juxtamembrane Mutations (e.g., V559D): Commonly found in GISTs, these mutants are highly sensitive to both imatinib and this compound [1] [2].
    • Activation Loop Mutations (e.g., D816V): Prevalent in systemic mastocytosis, this mutation induces a structural change that severely impairs imatinib binding, causing resistance. This compound shows low-nanomolar activity against some juxtamembrane mutants but only modest activity against D816V, which is still a significant improvement over imatinib's complete lack of efficacy [1] [2].

Clinical Implications and Context

The preclinical profile of this compound has translated into specific clinical development pathways:

  • Gastrointestinal Stromal Tumors (GIST): A Phase III trial (NCT00812240) was initiated to compare this compound head-to-head with imatinib as a first-line therapy for patients with advanced GIST [3]. Early-phase data suggested promising long-term overall survival, particularly in patients with exon 11 mutations, which prompted the larger trial [3].
  • Systemic Mastocytosis (SM): The recognition that the common D816V mutation in SM is resistant to imatinib [2] created a need for newer inhibitors. While this compound's activity against D816V is limited, its development was part of a broader effort to overcome this resistance, leading to agents like midostaurin and avapritinib.

References

Masitinib clinical trial results Alzheimer's disease ADCS-ADL

Author: Smolecule Technical Support Team. Date: February 2026

Masitinib Phase 3 Trial Efficacy Results (24-Week)

Assessment Scale This compound (4.5 mg/kg/day) Change from Baseline Placebo Change from Baseline Between-Group Difference P-value
ADAS-Cog (Cognitive function) -1.46 (95% CI: -2.46, -0.45) Improvement +0.69 (95% CI: -0.36, 1.75) Worsening -2.15 (97.5% CI: -3.48, -0.81) <0.001
ADCS-ADL (Functional ability) +1.01 (95% CI: -0.48, 2.50) Improvement -0.81 (95% CI: -2.36, 0.74) Worsening +1.82 (97.5% CI: -0.15, 3.79) 0.038

Source: [1] [2]

Detailed Experimental Protocol

The data in the table above comes from a robust, international clinical trial. Here are the key methodological details:

  • Study Design: The trial was a randomized, double-blind, placebo-controlled, phase 3 study (AB09004) conducted over a 24-week treatment period [2].
  • Patient Population: It enrolled 718 participants across 119 centers in 20 countries. Patients were aged ≥50 years with a clinical diagnosis of mild-to-moderate probable AD and a Mini-Mental State Examination (MMSE) score between 12-25 [2] [3].
  • Treatment Regimen: this compound was administered orally at 4.5 mg/kg/day (as two daily intakes) and was evaluated as an add-on therapy to standard of care, which included cholinesterase inhibitors and/or memantine [1] [2].
  • Primary Endpoints: The co-primary endpoints were the change from baseline to week 24 in the Alzheimer's Disease Assessment Scale–Cognitive Subscale (ADAS-Cog) and the Alzheimer's Disease Cooperative Study–Activities of Daily Living Inventory (ADCS-ADL) [2].
  • Safety Profile: The safety of this compound was consistent with its known profile, with common adverse events including maculo-papular rash, neutropenia, and hypoalbuminemia. No new safety signals were observed [1].

Mechanism of Action and Positioning

This compound's mechanism and clinical positioning differ significantly from other recently approved AD therapies, as illustrated below.

G cluster_0 Disease-Modifying Therapies (DMTs) cluster_1 Symptomatic Therapies This compound This compound Innate Immune System Innate Immune System This compound->Innate Immune System  Modulates Fyn Kinase Fyn Kinase This compound->Fyn Kinase  Inhibits Aducanumab Aducanumab Aβ Aggregates Aβ Aggregates Aducanumab->Aβ Aggregates  Targets Lecanemab Lecanemab Aβ Protofibrils Aβ Protofibrils Lecanemab->Aβ Protofibrils  Targets StandardCare StandardCare Cholinesterase Inhibitors Cholinesterase Inhibitors StandardCare->Cholinesterase Inhibitors  Includes Memantine Memantine StandardCare->Memantine  Includes Mast Cells & Microglia Mast Cells & Microglia Innate Immune System->Mast Cells & Microglia  Targets Reduces Neuroinflammation Reduces Neuroinflammation Mast Cells & Microglia->Reduces Neuroinflammation  Inhibits Tau Phosphorylation Tau Phosphorylation Fyn Kinase->Tau Phosphorylation  Impacts Aβ Signaling Aβ Signaling Fyn Kinase->Aβ Signaling  Impacts

This unique mechanism leads to a distinct clinical profile:

  • This compound: An orally administered tyrosine kinase inhibitor that targets the innate immune system (mast cells and microglia) and modulates neuroinflammation [4]. It represents a non-amyloid-based approach to AD treatment [2].
  • Anti-Amyloid Monoclonal Antibodies (e.g., Aducanumab, Lecanemab): These are immunotherapies administered via infusion that directly target amyloid-beta proteins in the brain [5]. Their clinical effects and safety profiles (e.g., risks of ARIA) are different from those of this compound.
  • Standard of Care (e.g., Donepezil, Memantine): These drugs provide temporary symptomatic relief but do not modify the underlying disease progression [6]. This compound is designed as an add-on to these standard treatments [3].

Future Development and Conclusions

A confirmatory Phase 3 study (AB21004) has been initiated to substantiate these findings. This study plans to enroll 600 patients and will further evaluate the effect of this compound 4.5 mg/kg/day on the ADAS-Cog and ADCS-ADL scales [7] [3].

References

Masitinib efficacy multiple sclerosis versus placebo

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Data from Clinical Trials

The table below summarizes the core findings from the primary Phase 3 trial and an earlier pilot study.

Trial Phase & Population Treatment Arms & Patient Numbers Primary Endpoint & Result (Masitinib vs. Placebo) Key Secondary Findings & Safety Profile

| Phase 3 (AB07002) [1] [2] Adults with Primary Progressive MS (PPMS) or nonactive Secondary Progressive MS (nSPMS) | • this compound 4.5 mg/kg/day (n=199) • Placebo (n=101) | Overall EDSS change from baseline (W12-96):This compound: +0.001 • Placebo: +0.098 • Between-group difference: -0.097 (97% CI -0.192 to -0.002); p=0.0256 [1] [2] | • Safety: Consistent with this compound's known profile (e.g., diarrhea, nausea, rash, hematologic events). No elevated risk of infection [1] [2]. • Other Doses: Efficacy results for the 6.0 mg/kg/d group were inconclusive [1]. | | Randomized Pilot Study [3] Patients with PPMS or relapse-free SPMS (rfSPMS) | • this compound 3-6 mg/kg/day (n=27) • Placebo (n=8) | Change in MSFC score at 12 months:This compound: +103% ± 189 • Placebo: -60% ± 190 [3] Note: This was a non-significant, positive trend. | • Clinical Response: 7/22 (32%) assessable this compound patients vs. 0/8 in placebo group showed a >100% improvement in MSFC score [3]. • Safety: Higher incidence of severe/serious events with this compound. Common adverse events: asthenia, rash, nausea, edema, diarrhea [3]. |

Detailed Experimental Protocols

For researchers, the methodologies of the key trials are detailed below:

  • Study AB07002 (Phase 3) Design [1] [2] [4]:

    • Design: International, multicenter, randomized, double-blind, placebo-controlled trial with two parallel groups.
    • Patients: 611 patients with PPMS or nSPMS (no relapse for ≥2 years), aged 18-75, with an EDSS score of 2.0-6.0.
    • Intervention: Oral this compound (4.5 mg/kg/day) or equivalent placebo, administered in two daily intakes for 96 weeks.
    • Randomization & Masking: 2:1 randomization (this compound:placebo) performed centrally. Patients, physicians, and outcome assessors were masked to treatment allocation.
    • Primary Endpoint Analysis: Change from baseline in EDSS score was analyzed using a repeated-measures Generalized Estimating Equation (GEE) model, which uses all data points collected every 12 weeks from week 12 to 96. This population-averaged approach is robust for analyzing longitudinal ordinal data like EDSS. A positive δEDSS value indicates disability progression [1].
    • Data Imputation: For patients discontinuing before week 96 due to safety or lack of efficacy, missing data were imputed using the last observation carried forward (LOCF) method [1].
  • Pilot Study Design [3]:

    • Design: Multicenter, randomized, placebo-controlled, proof-of-concept trial.
    • Patients: 35 patients with PPMS or rfSPMS.
    • Intervention: this compound was administered orally at 3 to 6 mg/kg/day for at least 12 months, with dose adjustment permitted in case of insufficient response and no toxicity.
    • Primary Endpoint: Change from baseline in the Multiple Sclerosis Functional Composite (MSFC) score. Clinical response was specifically defined as an increase in the MSFC score of more than 100% from baseline [3].

Mechanism of Action and Signaling Pathways

This compound's efficacy in progressive MS is attributed to its novel targeting of innate immune cells, which play a key role in chronic neurodegeneration, unlike treatments that primarily target the adaptive immune system in relapsing MS [1].

The following diagram illustrates the proposed neuroprotective mechanism of action of this compound in progressive MS:

G This compound This compound (Oral TKI) Target1 Inhibition of: • Mast Cells (via c-Kit) • Microglia (via CSF1R, Lyn, Fyn) This compound->Target1 Selective Tyrosine Kinase Inhibition Effect Downregulation of Proinflammatory Cytokines Target1->Effect Modulates Innate Immune Activity Outcome Neuroprotection & Slowed Disability Progression Effect->Outcome Reduces Neuroinflammation

This mechanism is distinct from most existing MS therapies and underpins its potential for treating progressive forms of the disease where innate immunity is predominant [1] [5] [6].

Interpretation and Research Implications

  • Clinical Relevance: The Phase 3 trial provides Class II evidence that this compound 4.5 mg/kg/day can slow the progression of disability in PPMS and nSPMS, populations with very limited treatment options [1] [2]. The reported between-group difference of -0.097 on the EDSS scale, while statistically significant, should be evaluated for its clinical meaningfulness.
  • Safety Considerations: The safety profile of this compound is manageable and well-characterized. Clinicians should be prepared to monitor and manage gastrointestinal events (diarrhea, nausea), rash, and potential hematologic events [1] [3].
  • Future Research: A confirmatory Phase 3 study is planned to substantiate these findings [1] [2]. Further research could also explore the potential of this compound in other neurodegenerative diseases with an inflammatory component, such as Amyotrophic Lateral Sclerosis (ALS), for which it has also shown promise in clinical trials [5] [6].

References

Masitinib overall survival amyotrophic lateral sclerosis

Author: Smolecule Technical Support Team. Date: February 2026

Masitinib Overall Survival Data in ALS

Patient Population Treatment Arm Median Overall Survival Survival Benefit vs. Placebo Hazard Ratio (Risk of Death) Statistical Significance (p-value)
Enriched population (ALSFRS-R progression <1.1/month and baseline score ≥2 on all items) [1] This compound (4.5 mg/kg/day) 69 months [1] [2] +25 months [1] [2] 0.53 (47% reduction) [1] [2] p = 0.025 [1]
Placebo 44 months [1] [2] -- -- --
Overall ITT Population (ALSFRS-R progression <1.1/month) [1] This compound (4.5 mg/kg/day) Data Immature [1] Slowed functional decline (∆ALSFRS-R) [1] -- p = 0.016 (for functional decline) [1]

Experimental Methodology

The survival data for this compound in ALS comes from the long-term follow-up analysis of the randomized, placebo-controlled phase 2b/3 study AB10015 (NCT02588677) [1] [2].

  • Study Design: The analysis assessed long-term overall survival (OS) with an average follow-up of 75 months from diagnosis. Vital status was collected for all patients originally randomized in the trial [1].
  • Patient Populations Analyzed:
    • Intention-to-Treat (ITT): All randomized patients with an ALSFRS-R progression rate from disease onset to baseline of <1.1 points/month [1].
    • Enriched Population: A predefined subgroup of the ITT population characterized by ALSFRS-R progression rate <1.1 points/month and baseline ALSFRS-R individual component scores all ≥2. This excludes patients with very fast disease progression or severe impairment of functionality at baseline, corresponding to the population for the confirmatory phase 3 study AB19001 [1].
  • Statistical Analysis: Survival analysis was performed using the multivariate log-rank test and Cox proportional hazards model, with prespecified stratification factors (age, ALSFRS-R score at randomization, site of onset, geographical region, and ΔFS) as covariates [1].

Mechanism of Action

This compound is an oral, selective tyrosine kinase inhibitor. Its neuroprotective effects in ALS are attributed to targeting innate immune cells involved in neuroinflammation [3] [4].

G This compound This compound TargetCells Innate Immune Cells (Microglia, Mast cells, Macrophages) This compound->TargetCells Effect Inhibition of Tyrosine Kinase Signaling TargetCells->Effect Outcome Downregulation of Proinflammatory Cytokines Effect->Outcome Result Reduced Neuroinflammation & Neuroprotection Outcome->Result

Positioning Among ALS Treatments

This compound's profile differs from other approved and investigational ALS therapies, which target diverse mechanisms.

Therapeutic Agent / Class Primary Mechanism of Action Key Clinical Outcome
This compound [3] [4] Tyrosine kinase inhibitor; targets neuroinflammation via innate immune cells (microglia, mast cells) Extended median overall survival by 25 months in an enriched patient population [1].
Tofersen (Qalsody) [5] Antisense oligonucleotide targeting mutant SOD1 mRNA Slowed disease progression in patients with SOD1-ALS [5].
Riluzole [4] Glutamate modulator; reduces excitotoxicity Modest extension of survival [4].
Edaravone [4] Antioxidant; scavenges free radicals Slowed functional decline in a subset of patients [4].
Sodium Phenylbutyrate/Taurursodiol [4] Targeting mitochondrial & ER stress Slowed functional decline [4].
Investigational: CNM-Au8 [6] Nanocatalytic agent; improves neuronal energy metabolism Reported median survival gain of 6.5 months in cross-trial analysis [6].
Investigational: COYA-302 [6] Biologic; targets neuroinflammation by enhancing Treg function Phase 2 trial ongoing; top-line results expected 2026 [6].

Key Insights for Researchers

  • Patient Selection is Critical: The significant survival benefit was observed in an enriched population with less advanced disease, highlighting that early intervention is likely necessary for this compound's neuroprotective effect [1] [2].
  • Novel Mechanism: this compound offers a distinct approach by targeting neuroinflammation through the innate immune system, a pathway not directly addressed by other approved ALS therapies [3] [4].
  • Confirmatory Trial Underway: The phase 3 study AB19001 (NCT03127267) is designed to substantiate these findings in the prospectively defined enriched population [1].

References

Masitinib comparative safety other tyrosine kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Masitinib Safety and Neuroprotective Profile

This compound is distinguished from many TKIs by its investigation for treating neurodegenerative diseases, supported by a unique mechanism of action.

  • Primary Targets: It selectively inhibits c-Kit, colony-stimulating factor 1 receptor (CSF1R), LYN, and FYN kinases [1]. This profile allows it to accumulate in the central nervous system (CNS) at therapeutic concentrations [1].
  • Proposed Mechanism in Neurodegeneration: Its neuroprotective effect is attributed to the dual targeting of mast cell and microglia/macrophage activity, which helps remodel the neuronal microenvironment and control neuroinflammation [1] [2].
  • Key Safety Findings in Preclinical Models:
    • A study in SOD1G93A rats (a model of amyotrophic lateral sclerosis, ALS) found that oral administration of this compound at 30 mg/kg/day, starting after disease onset, was well-tolerated and prolonged post-paralysis survival by 40% [2].
    • The treatment was associated with reduced neuroinflammation, including decreased microgliosis and motor neuron pathology in the spinal cord, without reported significant adverse events in this model [2].

The following diagram illustrates the neuroprotective mechanism of action of this compound based on this preclinical research.

Comparative Safety Profiles of Other TKI Classes

This compound's safety profile differs from TKIs used in oncology, which are associated with a distinct set of adverse effects. The table below summarizes common and serious adverse events reported for other TKIs, based on pharmacovigilance studies and meta-analyses.

TKI Class / Drug Examples Common Adverse Events (≥10%) Serious / Notable Adverse Events Key Supporting Evidence

| Multi-kinase Inhibitors (e.g., Sunitinib, Sorafenib, Regorafenib) | Hypertension, diarrhea, stomatitis, palmar-plantar erythrodysesthesia (hand-foot syndrome), fatigue [3] [4]. | Heart failure & left ventricular dysfunction; highest relative risk (RR 5.6) for high-grade cardiotoxicity among TKIs [4]. | Meta-analysis of clinical trials [4]. | | EGFR-TKIs (Gefitinib, Erlotinib, Afatinib, Osimertinib) | Skin toxicities (rash, dermatitis acneiform), paronychia (nail toxicity), gastrointestinal disorders (diarrhea) [5]. | Interstitial Lung Disease (ILD); can be fatal. Osimertinib has most ILD reports; Dacomitinib shows highest reporting odds ratio [6]. | Disproportionality analysis of FDA Adverse Event Reporting System (FAERS) [6] [5]. | | VEGF(R)-Targeting TKIs (Aflibercept, Anlotinib, Cabozantinib) | Hypertension, proteinuria, fatigue [7] [8]. | Arterial thrombotic events; Anlotinib & Cabozantinib have highest thrombotic risks in network meta-analysis [7]. | Network meta-analysis of 30 RCTs in NSCLC [7]. |

The diagram below generalizes the organ systems affected by a wide range of TKIs and the underlying pathophysiological pathways involved.

Detailed Experimental Protocols from Cited Studies

For researchers, the methodologies from key studies provide a foundation for evaluating the safety data.

  • Preclinical Model of ALS (this compound) [2]:
    • Model: SOD1G93A transgenic rats.
    • Intervention: this compound mesylate (30 mg/kg/day) or vehicle control was administered orally via gavage.
    • Timing: Treatment started 7 days after the onset of paralysis to simulate clinical intervention.
    • Endpoints: Primary endpoint was post-paralysis survival. Secondary analyses included immunohistochemistry of spinal cord tissues to quantify microgliosis (Iba1+ cells), aberrant glial cells, and motor neuron counts.
  • Pharmacovigilance Analysis (EGFR-TKIs and ILD) [6]:
    • Data Source: The U.S. FDA Adverse Event Reporting System (FAERS) database from Q1 2004 to Q1 2024.
    • Methodology: A disproportionality analysis was performed. The Reporting Odds Ratio (ROR) was calculated to identify signals where ILD reports were disproportionately associated with a specific TKI compared to all other drugs in the database. A significant signal required a lower 95% confidence interval (CI) for ROR greater than 1.
  • Network Meta-Analysis (TKI Cardiovascular Risk) [7]:
    • Search: Comprehensive literature search of databases (e.g., PubMed, Embase) for Randomized Controlled Trials (RCTs) up to June 2024.
    • Inclusion Criteria: Prospective RCTs comparing TKIs (alone or with chemotherapy) in NSCLC patients, reporting incidence of hypertension or thrombotic events.
    • Analysis: A Bayesian network meta-analysis was conducted. Treatments were ranked using the Surface Under the Cumulative Ranking Curve (SUCRA), where a higher SUCRA percentage indicates a better (safer) profile for the event .

Interpretation and Research Considerations

  • Context of Indication is Critical: The safety profile of a TKI is heavily influenced by its intended target and patient population. This compound's favorable findings in neurodegenerative models [1] [2] cannot be directly compared to the toxicity profiles of oncology TKIs [4], as the diseases, treatment goals, and patient baseline health differ significantly.
  • Limitations of Available Data: The search results do not contain a study that directly compares this compound with a broad range of other TKIs within the same trial or analysis. Much of the robust comparative data comes from studies focused on EGFR-TKIs in NSCLC or multi-kinase inhibitors in cancer.
  • Future Research Directions: Promising areas for this compound include its repurposing potential for Alzheimer's disease, as it is noted for its ability to target neuroinflammation by modulating mast cell and microglial activity [9].

References

Masitinib neuroprotection versus riluzole edaravone

Author: Smolecule Technical Support Team. Date: February 2026

Drug Comparison at a Glance

Feature Masitinib (Investigational) Riluzole (Approved) Edaravone (Approved)
Primary Mechanism of Action Tyrosine kinase inhibitor; targets innate immune system (microglia, mast cells); reduces neuroinflammation and proinflammatory cytokines [1] [2] [3]. Glutamatergic neurotransmission inhibitor; blocks voltage-gated sodium channels; reduces excitotoxicity [4] [5] [6]. Free radical scavenger; antioxidant; reduces oxidative stress [7] [5] [6].
Key Neuroprotective Evidence Lowers serum Neurofilament Light Chain (NfL), a biomarker of neuronal damage; shows neuroprotection in chronic neuroinflammation models [2]. Modestly extends survival by 2-3 months; may delay disease progression [4] [5] [6]. Slows decline in physical function measured by ALSFRS-R score in select patient groups [7] [6] [8].
Clinical Trial Status Phase 2/3 and Phase 3 trials completed; showed increased overall survival and delayed functional deterioration [1] [3]. Approved since 1995 (FDA) [5] [6]. Approved since 2015-2017, depending on the country (e.g., 2017 FDA) [7] [5] [6].
Common Adverse Events Safety concerns noted in RCTs; specific profile under investigation [1]. Abdominal discomfort, oral hypoesthesia, increased hepatic enzymes [4]. Bruising, gait disturbance, headache, hypersensitivity reactions [4] [8].
Serious Shared AE Signal Associated with thrombosis (per pharmacovigilance analysis) [4]. Associated with thrombosis (per pharmacovigilance analysis); hepatic injury, interstitial pneumonitis [4]. Associated with thrombosis (per pharmacovigilance analysis) [4].
Therapeutic Class Neuroimmunomodulator Antiglutamatergic Antioxidant

Detailed Experimental Data and Protocols

For a deeper scientific comparison, the following section details key experimental findings and the methodologies used to generate them.

This compound: Targeting Neuroinflammation and Neuronal Damage

Recent studies highlight this compound's unique mechanism and its direct impact on a biomarker of neuronal damage.

  • Experimental Protocol (Serum NfL Measurement):
    • Model: Female C57BL/6 mice with Experimental Autoimmune Encephalitis (EAE), a model of chronic neuroinflammation [2].
    • Treatment: Mice were randomized into three groups: EAE control, this compound 50 mg/kg/day (M50), and this compound 100 mg/kg/day (M100). Treatment began 14 days post-induction and lasted 15 days [2].
    • Sample Collection: Blood was collected via tail vein on day-1 and day-8, and via intracardiac puncture on day-15 [2].
    • Outcome Measurement: Serum NfL concentrations were quantified. Pro-inflammatory cytokines were also measured at day-15, and functional performance was assessed via grip strength [2].
  • Key Findings:
    • This compound treatment significantly limited the production of serum NfL compared to the control group (p < 0.0001) [2].
    • At day-8, the relative change in serum NfL was 43% lower for M50 and 60% lower for M100 [2].
    • The study also observed lower concentrations of pro-inflammatory cytokines and less deterioration in grip strength, indicating a functional benefit [2].
Riluzole and Edaravone: Clinical Efficacy and Safety Monitoring

The approved drugs have well-established efficacy profiles, while recent large-scale analyses provide new insights into their safety.

  • Experimental Protocol (FAERS Pharmacovigilance Analysis):
    • Data Source: The U.S. FDA Adverse Event Reporting System (FAERS) database from Q1 2004 to Q2 2024 [4].
    • Data Mining: Reports for riluzole, edaravone, and tofersen were extracted. Four different algorithms (ROR, MHRA/PRR, BCPNN, MGPS) were used for disproportionality analysis to detect significant adverse event (AE) signals [4].
    • Network Toxicology: For serious AEs like thrombosis, drug targets and disease-related genes were identified from databases. A Protein-Protein Interaction (PPI) network was constructed, and the Random Walk with Restart (RWR) algorithm was used to identify key target genes like F10 and MMP9. Molecular docking assessed the binding interactions [4].
  • Key Findings:
    • Riluzole showed a higher incidence of reports for abdominal discomfort, oral hypoesthesia, and increased hepatic enzymes [4].
    • Edaravone was significantly associated with AEs like gait disturbance and falls [4].
    • A comparative analysis revealed that all three drugs (riluzole, edaravone, and tofersen) shared a serious AE signal for thrombosis, with potential mechanisms linked to targets like F10 and MMP9 [4].

The workflow below illustrates the computational methodology used in this pharmacovigilance study.

Start FAERS Database (Q1 2004 - Q2 2024) A Data Extraction & Processing (Reports for Riluzole, Edaravone, Tofersen) Start->A B Disproportionality Analysis (ROR, PRR, BCPNN, MGPS algorithms) A->B C Identify Significant Adverse Event (AE) Signals B->C D Network Toxicology Analysis (for serious AEs like Thrombosis) C->D E Collect Drug Targets & Disease Genes from Databases D->E F Construct PPI Network (STRING DB, score > 0.7) E->F G Apply RWR Algorithm (Random Walk with Restart) F->G H Identify Key Targets (e.g., F10, MMP9) G->H I Molecular Docking & Transcriptome Analysis H->I

Interpretation and Research Implications

The data indicates a paradigm shift in ALS therapeutic strategy from riluzole's anti-excitotoxicity and edaravone's antioxidant approach to this compound's targeting of neuroinflammation.

  • This compound's Potential: The ability of this compound to lower serum NfL in a neuroinflammatory model is a strong indicator of its disease-modifying potential [2]. Its novel immunomodulatory mechanism offers a pathway distinct from currently approved drugs.
  • Clinical Considerations: While riluzole and edaravone are foundational treatments, their benefits are modest, and their use requires monitoring of specific AEs, including the potential risk of thrombosis identified in recent pharmacovigilance research [4].
  • Future Directions: this compound represents a promising addition to the ALS treatment landscape. Further research is needed to fully validate its efficacy and safety in broader patient populations and to understand its potential for use in combination with existing therapies [1].

References

Masitinib cost-effectiveness other neurodegenerative treatments

Author: Smolecule Technical Support Team. Date: February 2026

Masitinib's Mechanism of Action vs. Conventional Treatments

This compound represents a novel approach by primarily targeting the neuroimmune system, unlike many existing therapies. The table below summarizes its mechanism compared to other drug classes.

Drug / Drug Class Primary Mechanism of Action Therapeutic Target
This compound [1] [2] Oral tyrosine kinase inhibitor; targets innate immune system (microglia, mast cells); reduces neuroinflammation, exhibits antioxidant activity, limits neuronal damage. Neuroimmune-driven progression in ALS, Alzheimer's, Multiple Sclerosis
Cholinesterase Inhibitors (e.g., Donepezil) [3] Increases acetylcholine levels by inhibiting its breakdown; enhances communication between nerve cells. Symptom management in Alzheimer's disease
NMDA Receptor Antagonists (e.g., Memantine) [3] Regulates glutamate activity; manages symptoms of cognitive decline. Symptom management in moderate-severe Alzheimer's
Monoclonal Antibodies (e.g., Lecanemab, Donanemab) [3] Targets and clears amyloid-beta plaques in the brain. Underlying amyloid pathology in early Alzheimer's disease

The following diagram illustrates this compound's proposed neuroprotective mechanism of action.

G This compound This compound Target Innate Immune System (Microglia, Mast Cells) This compound->Target Effect Inhibition of NF-κB/NLRP3/Caspase-1 Signaling Target->Effect Outcome1 Reduced Neuroinflammation Effect->Outcome1 Outcome2 Reduced Toxic Proteins (e.g., hyperphosphorylated Tau) Effect->Outcome2 Outcome3 Synaptic Protection & Neuronal Damage Limitation Effect->Outcome3 Final Slowed Disease Progression Cognitive & Functional Benefits Outcome1->Final Outcome2->Final Outcome3->Final

Clinical Trial Data and Efficacy Outcomes

This compound has been investigated in several late-stage clinical trials as an add-on therapy to standard of care. Key efficacy data from these trials are summarized below.

Disease & Study Study Design Key Efficacy Outcomes

| ALS (AB10015) Phase 2B/3 [4] [5] | Add-on to riluzole, 48 weeks, "normal progressors" (n=201) | Primary (ALSFRS-R decline): 27% slowing vs. placebo (Δ 3.4 points, P=0.016). Secondary: Significant benefits on quality of life (ALSAQ-40), forced vital capacity, and survival time. | | Alzheimer's (AB09004) Phase 2B/3 [6] | Add-on to cholinesterase inhibitors/memantine, 24 weeks, mild & moderate AD (n=358) | Primary (ADAS-Cog): Significant reduction in cognitive decline vs. placebo (Δ -2.15, P=0.0003). Subgroup (Mild AD): Cognitive improvement from baseline (LS Mean -2.47) vs. stability in placebo (LS Mean 0.42). | | Multiple Sclerosis [1] | Phase 3 trials in progressive forms of MS (Two RCTs) | Consistently demonstrated neuroprotective properties and delay in disability progression. |

Supporting Preclinical and Biomarker Evidence

Preclinical studies and biomarker data provide insights into this compound's neuroprotective effects and methodological approaches for research.

  • In Vivo Model (sAD): A study in a sporadic Alzheimer's disease (sAD) mouse model showed this compound treatment improved memory, learning, and sense of smell, while reducing hyperphosphorylated Tau and protecting synaptic integrity [6].
  • Biomarker Evidence (Neurofilament Light Chain - NfL): In an Experimental Autoimmune Encephalitis (EAE) model, this compound treatment significantly limited neuronal damage, as measured by a reduction in serum NfL concentration [7]. Serum NfL is a recognized biomarker for axonal damage and neurodegeneration [7].
  • Experimental Protocol (EAE Model):
    • Model Induction: EAE was induced in female C57BL/6 mice (9-11 weeks old) using the MOG 35–55 peptide [7].
    • Treatment: Mice were treated with this compound at 50 mg/kg/day (M50) or 100 mg/kg/day (M100), with an EAE control group receiving a vehicle [7].
    • Outcome Measurement: Serum NfL concentration was measured longitudinally along the disease duration. Clinical symptoms were assessed daily [7].

The Missing Piece: Cost-Effectiveness Analysis

A significant evidence gap is the lack of published cost-effectiveness analyses for this compound.

  • Available Context: Economic evaluations exist for other Alzheimer's treatments. In Brazil, standard of care (cholinesterase inhibitors) was found to be cost-effective, while monoclonal antibodies like lecanemab and donanemab had very high cost per QALY gained [8]. A Swedish study suggested lecanemab could be cost-effective only at a much lower annual price than its U.S. list price [9].
  • Current Status for this compound: As of the latest information, this compound is not yet approved for these neurodegenerative indications. Confirmatory Phase 3 trials in both ALS and Alzheimer's disease are planned or underway [4] [6] [5]. Comprehensive cost-effectiveness studies are typically conducted closer to or after market approval.

Guidance for Further Research

For researchers and drug development professionals, the following areas are critical for a complete assessment of this compound:

  • Monitor Ongoing Trials: Follow the results of the confirmatory Phase 3 trials for ALS (AB23005) and Alzheimer's disease (AB21004). Positive outcomes are essential for regulatory approval and will generate the final efficacy and safety data needed for economic models [4] [6].
  • Await Health Economic Studies: Once Phase 3 data are published, look for subsequent cost-effectiveness and budget impact analyses that will objectively position this compound against other available therapies.
  • Investigate Mechanisms: The unique neuroimmune pathway of this compound suggests potential for combination therapy with agents that have different mechanisms (e.g., amyloid-targeting or symptomatic drugs), which could be a fruitful area of research [2].

References

Masitinib Combination Therapy vs. Monotherapy: Efficacy and Safety Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from clinical and preclinical studies on masitinib, highlighting its application as a monotherapy and in combination with other agents.

Disease Context Therapy Regimen Key Efficacy Findings Key Safety Findings Study Type & Notes

| Rheumatoid Arthritis (DMARD-refractory) [1] | this compound Monotherapy | ACR20: 54% ACR50: 26% CRP Reduction: >50% in ~half of patients | Adverse Events: 95% (mostly mild/moderate) Withdrawal Rate: 37% | Phase 2a, open-label trial. Efficacy sustained in long-term extension (>84 weeks). | | Advanced Pancreatic Cancer [2] | this compound + Gemcitabine | Median TTP: 6.4 months Median OS: 7.1 months 18-month Survival: ~23% | Most common AEs: nausea, vomiting, rash, diarrhea, anemia, neutropenia (mostly grades 1-2) | Phase 2, non-randomized. Supports efficacy and safety for Phase 3 trial. | | Idiopathic Pulmonary Fibrosis (In Vitro) [3] | this compound + Cromolyn Sodium | Additive effects in preventing fibroblast-to-myofibroblast transition; reduced apoptosis and oxidative stress. | Suggests lower doses of each drug could be used in combination to reduce side effects. | Preclinical study. Suggests potential for innovative therapeutic approach. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the studies.

  • 1. This compound Monotherapy in Rheumatoid Arthritis (Phase 2a Trial) [1]

    • Study Design: Multicentre, uncontrolled, open-label, randomized, dose-ranging.
    • Patients: 43 adults with active RA and inadequate response to DMARDs.
    • Intervention: Oral this compound at 3 or 6 mg/kg/day over 12 weeks, with permitted dose adjustment.
    • Primary Efficacy Endpoints: ACR20/50/70 response rates, Disease Activity Score (DAS28), and C-reactive protein (CRP) improvement at week 12.
    • Data Imputation: Last observation carried forward (LOCF) was used due to a 37% patient withdrawal rate.
  • 2. This compound and Gemcitabine in Pancreatic Cancer (Phase 2 Trial) [2]

    • Study Design: Non-randomized.
    • Patients: 22 patients with unresectable, locally advanced or metastatic pancreatic cancer, naive to prior systemic therapy.
    • Intervention: Oral this compound (9 mg/kg/day) combined with standard gemcitabine regimen.
    • Primary Endpoint: Time-to-progression (TTP).
    • Secondary Endpoints: Overall survival (OS), subgroup analyses by disease stage and performance status.
  • 3. This compound and Cromolyn Sodium in Pulmonary Fibrosis (In Vitro) [3]

    • Cell Culture: Human fibroblast cell lines (HFF1 and WI-38) maintained in DMEM with 10% FBS.
    • Fibrosis Induction: Treatment with bleomycin (10^5 IU/mL) and/or hydrogen peroxide (H₂O₂; 250 μM).
    • Drug Application: this compound (0.5 μM) and/or cromolyn sodium (6.25 μM) were applied 24 hours after fibrosis-inducing agents and incubated for 48 hours.
    • Assessments: Cell viability (MTT assay), morphological evaluation, immunofluorescence staining (for CD44 and α-SMA), and measurements of total oxidant/antioxidant capacity.

Signaling Pathways and Workflow of this compound's Action

The following diagram illustrates the key cellular pathways targeted by this compound and the experimental workflow used in the in vitro pulmonary fibrosis study.

G cluster_pathway Key Signaling Pathways Targeted by this compound cluster_workflow In Vitro Fibrosis Model Workflow [3] SCF Stem Cell Factor (SCF) cKIT c-KIT Receptor SCF->cKIT MastCell Mast Cell cKIT->MastCell Activates PDGFR PDGF Receptor Fibrosis Fibrosis Process PDGFR->Fibrosis Lyn Lyn Kinase Survival Cell Survival Proliferation Lyn->Survival MastCell->Survival MastCell->Fibrosis This compound This compound Inhibition Inhibits This compound->Inhibition Inhibition->cKIT Primary Target Inhibition->PDGFR Secondary Target Inhibition->Lyn Secondary Target Start Culture Human Fibroblasts (HFF1 / WI-38) Induce Induce Fibrosis/Oxidative Stress (Bleomycin / H₂O₂) Start->Induce Treat Apply Treatments (this compound and/or Cromolyn Sodium) Induce->Treat Assess Perform Assessments (MTT, Immunofluorescence, TOC/TAC) Treat->Assess

Interpretation of Current Evidence

The available data, while limited to specific contexts, provides insights for researchers:

  • Monotherapy Efficacy: this compound has demonstrated clinical efficacy as a monotherapy in a treatment-resistant condition like DMARD-refractory rheumatoid arthritis, establishing its biological activity [1].
  • Combination Rationale: The combination of this compound with other agents is grounded in targeting complementary pathways. In pancreatic cancer, it is combined with cytotoxic chemotherapy (gemcitabine) [2], while in pulmonary fibrosis models, it's paired with a mast cell stabilizer (cromolyn sodium) for potentially additive effects [3].
  • Safety Profile: A high incidence of adverse events was noted in the RA trial, though most were manageable. This underscores the need for vigilant safety monitoring in future studies [1].

A direct, head-to-head clinical comparison between this compound combination therapy and monotherapy for the same indication is not available in the current search results. Further investigation through clinical trial registries or more specialized medical databases may yield additional data.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

498.22018078 Da

Monoisotopic Mass

498.22018078 Da

Heavy Atom Count

36

Appearance

Off-white to pale yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M59NC4E26P

Drug Indication

Treatment of amyotrophic lateral sclerosis.
Treatment of mastocytosis
Treatment of non resectable locally advanced or metastatic pancreatic cancer
Treatment of unresectable and/or metastatic malignant gastrointestinal stromal tumour (GIST)

ATC Code

L01XE22
L01XE
QL01XE90
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE22 - Masitini

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
KIT (CD117) [HSA:3815] [KO:K05091]

Other CAS

790299-79-5

Wikipedia

Masitinib

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Orphan -> Protein kinase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 08-15-2023
1: Kocic I, Kowianski P, Rusiecka I, Lietzau G, Mansfield C, Moussy A, Hermine O, Dubreuil P. Neuroprotective effect of masitinib in rats with postischemic stroke. Naunyn Schmiedebergs Arch Pharmacol. 2015 Jan;388(1):79-86. doi: 10.1007/s00210-014-1061-6. Epub 2014 Oct 26. PubMed PMID: 25344204; PubMed Central PMCID: PMC4284372.
2: Adenis A, Blay JY, Bui-Nguyen B, Bouché O, Bertucci F, Isambert N, Bompas E, Chaigneau L, Domont J, Ray-Coquard I, Blésius A, Van Tine BA, Bulusu VR, Dubreuil P, Mansfield CD, Acin Y, Moussy A, Hermine O, Le Cesne A. Masitinib in advanced gastrointestinal stromal tumor (GIST) after failure of imatinib: a randomized controlled open-label trial. Ann Oncol. 2014 Sep;25(9):1762-9. doi: 10.1093/annonc/mdu237. Epub 2014 Jul 25. PubMed PMID: 25122671; PubMed Central PMCID: PMC4143095.
3: Rathore K, Alexander M, Cekanova M. Piroxicam inhibits Masitinib-induced cyclooxygenase 2 expression in oral squamous cell carcinoma cells in vitro. Transl Res. 2014 Aug;164(2):158-68. doi: 10.1016/j.trsl.2014.02.002. Epub 2014 Feb 21. PubMed PMID: 24631063.
4: Kathawala RJ, Chen JJ, Zhang YK, Wang YJ, Patel A, Wang DS, Talele TT, Ashby CR Jr, Chen ZS. Masitinib antagonizes ATP-binding cassette subfamily G member 2-mediated multidrug resistance. Int J Oncol. 2014 May;44(5):1634-42. doi: 10.3892/ijo.2014.2341. Epub 2014 Mar 13. PubMed PMID: 24626598; PubMed Central PMCID: PMC4027943.
5: Turek M, Gogal R Jr, Saba C, Vandenplas ML, Hill J, Feldhausser B, Lawrence J. Masitinib mesylate does not enhance sensitivity to radiation in three feline injection-site sarcoma cell lines under normal growth conditions. Res Vet Sci. 2014 Apr;96(2):304-7. doi: 10.1016/j.rvsc.2014.02.001. Epub 2014 Feb 11. PubMed PMID: 24602916.
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